4-Chloro-3-methylpicolinic acid
Description
Properties
IUPAC Name |
4-chloro-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZXAHFQIARKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263538 | |
| Record name | 4-Chloro-3-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30235-20-2 | |
| Record name | 4-Chloro-3-methyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30235-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-3-methylpicolinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines a putative synthetic route and expected characterization data based on established chemical principles and analogous compound data.
Introduction
This compound is a halogenated and methylated derivative of picolinic acid. Picolinic acid and its derivatives are known for their roles as chelating agents and their involvement in various biological processes. The unique substitution pattern of this compound—a chlorine atom at the 4-position and a methyl group at the 3-position—is anticipated to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its potential as a scaffold in drug design. This guide details a feasible synthetic pathway, purification strategies, and a suite of analytical techniques for its comprehensive characterization.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the oxidation of the corresponding picoline, 4-chloro-3-methylpicoline. This approach is well-documented for the preparation of various picolinic acids.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from the commercially available 3-methyl-4-nitropyridine-N-oxide.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 4-Chloro-3-methylpyridine
This procedure is adapted from analogous transformations of pyridine-N-oxides.
-
To a stirred solution of 3-methyl-4-nitropyridine-N-oxide (1 equivalent) in a suitable solvent such as dichloromethane, slowly add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (1.5-2.0 equivalents) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-3-methylpyridine.
Step 2: Synthesis of this compound
This oxidation protocol is based on established methods for converting picolines to picolinic acids.[1][2]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-methylpyridine (1 equivalent) in water.
-
Heat the solution to 70-80 °C with vigorous stirring.
-
Add potassium permanganate (KMnO₄) (2-3 equivalents) portion-wise over a period of 1-2 hours. The purple color of the permanganate should disappear as the reaction proceeds.
-
After the final addition, continue heating the mixture for an additional 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings, and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid (HCl).
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization
The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and chromatographic techniques. The following table summarizes the expected characterization data.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Melting Point | Expected in the range of 180-200 °C (by analogy to similar compounds) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, COOH), ~8.5 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~165 (C=O), ~150 (Ar-C), ~148 (Ar-C), ~145 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~18 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, ~1450 (C=C and C-N aromatic stretching), ~850 (C-Cl stretch) |
| Mass Spec. (ESI-MS) | m/z: [M-H]⁻ calculated for C₇H₅ClNO₂⁻: 170.00; found: ~170.0. [M+H]⁺ calculated for C₇H₇ClNO₂⁺: 172.02; found: ~172.0. The presence of a chlorine isotope pattern (M and M+2 peaks in a ~3:1 ratio) would be expected. |
| Purity (HPLC) | >95% (as determined by peak area) |
Analytical Workflow
A standardized workflow is crucial for the routine analysis and quality control of synthesized this compound.
Caption: Standard analytical workflow for this compound.
Hypothetical Application in a Drug Discovery Context
While specific biological targets for this compound are not yet defined in the literature, its structural motifs are common in kinase inhibitors and other targeted therapies. The following diagram illustrates a hypothetical signaling pathway where such a compound might be investigated.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This technical guide has outlined a robust and plausible approach to the synthesis and characterization of this compound. The proposed synthetic route, leveraging the oxidation of 4-chloro-3-methylpicoline, offers a direct and scalable method for obtaining this compound. The detailed characterization plan, incorporating modern analytical techniques, will ensure the structural integrity and purity of the final product. While the biological activity of this compound remains to be fully elucidated, its potential as a valuable building block in the development of novel therapeutics is significant. The methodologies and data presented herein provide a solid foundation for researchers and scientists to further explore the chemical and biological properties of this intriguing molecule.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-methylpicolinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-3-methylpicolinic acid (CAS No: 30235-20-2). Due to the limited availability of experimental data for this specific compound, this document also outlines standardized experimental protocols for the determination of its key physicochemical characteristics. Furthermore, a proposed synthetic pathway and a general analytical workflow for characterization are presented. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and related picolinic acid derivatives.
Chemical Identity and Structure
This compound is a substituted pyridine carboxylic acid. Its structure features a pyridine ring with a carboxylic acid group at the 2-position, a methyl group at the 3-position, and a chlorine atom at the 4-position.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-chloro-3-methylpyridine-2-carboxylic acid |
| CAS Number | 30235-20-2[1] |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol [1] |
| Canonical SMILES | CC1=C(C(=O)O)N=CC=C1Cl |
| InChI Key | ODSPBBWQVLWOPG-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Summary of Physicochemical Data for this compound and its Methyl Ester
| Property | This compound (Predicted/Unavailable) | Methyl 4-chloro-3-methylpicolinate (Reference Compound) |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 275.7 ± 35.0 °C at 760 mmHg[3] |
| Solubility | Expected to be soluble in polar organic solvents. | Data not available |
| pKa | Data not available | Not applicable |
| LogP | Data not available | 1.47[3] |
Experimental Protocols for Physicochemical Characterization
To obtain accurate physicochemical data for this compound, the following standard experimental protocols are recommended.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.
-
The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Determination of Solubility
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.
Methodology (Gravimetric Method):
-
A saturated solution of this compound is prepared in a known volume of a specific solvent (e.g., water, ethanol, DMSO) at a constant temperature.
-
The solution is allowed to equilibrate, and any undissolved solid is removed by filtration.
-
A known volume of the saturated solution is then carefully evaporated to dryness.
-
The mass of the remaining solid is measured, and the solubility is calculated and expressed in terms of g/L or mol/L.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology:
-
A solution of this compound of known concentration is prepared in water or a suitable co-solvent.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the acid.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.
Synthesis and Analytical Workflow
As no specific biological signaling pathways involving this compound have been documented, this section outlines a proposed synthetic route and a general analytical workflow for its characterization.
Proposed Synthesis of this compound
A plausible synthetic route can be adapted from the synthesis of related chloropicolinic acid derivatives. A potential method involves the hydrolysis of the corresponding ester, Methyl 4-chloro-3-methylpicolinate.
Analytical Characterization Workflow
Following synthesis, a standard workflow is employed to confirm the identity and purity of the final product.
References
Technical Guide: 4-Chloro-3-methylpicolinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-methylpicolinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed public data on the parent acid, this document focuses on its more extensively documented derivatives: Methyl 4-chloro-3-methylpicolinate and This compound hydrochloride . These compounds serve as important building blocks in the synthesis of more complex molecules.
Core Compound Information
This compound and its derivatives are substituted pyridine compounds. The presence of a carboxylic acid (or its ester), a chloro group, and a methyl group on the pyridine ring provides multiple points for chemical modification, making them versatile intermediates in the synthesis of novel pharmaceutical agents.
The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a carboxylic acid, the 3-position with a methyl group, and the 4-position with a chlorine atom.
Molecular Structure
Caption: Molecular structure of this compound.
Physicochemical Data and Identification
Quantitative data for this compound and its primary derivatives are summarized below. The methyl ester is the most frequently cited derivative in commercial and research databases.
| Property | This compound | Methyl 4-chloro-3-methylpicolinate | This compound hydrochloride |
| CAS Number | 30235-20-2 | 1260764-76-8[1][2][3] | 2402828-71-9[4] |
| Molecular Formula | C₇H₆ClNO₂ | C₈H₈ClNO₂[1][2][3] | C₇H₇Cl₂NO₂ |
| Molecular Weight | 171.58 g/mol | 185.61 g/mol [1][2] | 208.04 g/mol |
| IUPAC Name | 4-chloro-3-methylpyridine-2-carboxylic acid | methyl 4-chloro-3-methylpyridine-2-carboxylate[3] | 4-chloro-3-methylpyridine-2-carboxylic acid;hydrochloride |
| Synonyms | - | 2-Pyridinecarboxylic acid, 4-chloro-3-methyl-, methyl ester[1] | - |
| Physical Form | Not specified | Solid or semi-solid or liquid[3] | Not specified |
| Storage Temperature | Not specified | Inert atmosphere, 2-8°C[3] | Cold-chain transportation |
Synthesis and Experimental Protocols
Representative Synthesis: Methyl 4-chloropicolinate
This synthesis involves the chlorination of the pyridine ring and subsequent esterification of the carboxylic acid.
Starting Material: 2-Picolinic acid.[5]
Step 1: Chlorination
-
Slowly add anhydrous N,N-Dimethylformamide (DMF) (10 mL) to thionyl chloride (SOCl₂) (300 mL) at a temperature between 40-48°C.[5]
-
Stir the solution at room temperature for 10 minutes.[5]
-
Add 2-picolinic acid (100.0 g, 813.0 mmol) over a period of 30 minutes.[5]
-
Heat the resulting solution to 72°C for 16 hours, during which vigorous evolution of sulfur dioxide (SO₂) will be observed, resulting in the formation of a yellow solid.[5]
-
Cool the mixture to room temperature, dilute with toluene (500 mL), and concentrate the volume to 200 mL. Repeat the toluene addition and concentration twice to remove excess thionyl chloride.[5]
Step 2: Esterification and Work-up
-
Add the resulting solution and solid to 200 mL of methanol in an ice bath, maintaining the internal temperature below 55°C.[5]
-
Stir the mixture at room temperature for 45 minutes.[5]
-
Cool the mixture to 5°C and add diethyl ether (Et₂O) (200 mL) dropwise to precipitate the product.[5]
-
Filter the resulting solid, wash with Et₂O (200 mL), and dry at 35°C to yield a white-yellow solid.[5]
-
Dissolve the solid in hot water (500 mL, approx. 45°C) and adjust the pH to 8-9 with sodium bicarbonate (NaHCO₃).[5]
-
Extract the mixture with ethyl acetate. The organic phase is then concentrated to yield the final product, Methyl 4-chloropicolinate, as an off-white solid (Yield: 85%).[5]
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of a picolinic acid derivative, based on the representative protocol.
Caption: Generalized workflow for the synthesis of picolinic acid derivatives.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound are not widely reported, the picolinic acid scaffold is a known structural motif in various biologically active compounds. Picolinic acid derivatives are being investigated for a range of therapeutic applications, including their potential as anticancer agents. For instance, certain novel 4-quinolinecarboxylic acid derivatives have demonstrated significant antitumor activity against various human tumor models.
The primary utility of this compound and its esters lies in their role as chemical intermediates. They provide a reactive scaffold that medicinal chemists can elaborate to synthesize more complex molecules with desired pharmacological properties. The chlorine atom, for example, can be a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups.
As building blocks, these compounds are valuable for constructing libraries of related molecules for high-throughput screening in drug discovery campaigns. Their availability from custom synthesis providers allows researchers to access these specialized reagents for their research programs.
References
- 1. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. Methyl 4-chloro-3-methylpicolinate | 1260764-76-8 [sigmaaldrich.com]
- 3. 1260764-76-8|Methyl 4-chloro-3-methylpicolinate|BLD Pharm [bldpharm.com]
- 4. 2402828-71-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Characterization of 4-Chloro-3-methylpicolinic Acid: A Technical Guide
Chemical Structure
IUPAC Name: 4-Chloro-3-methylpyridine-2-carboxylic acid Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol
The structure of 4-Chloro-3-methylpicolinic acid, featuring a substituted pyridine ring, is the basis for the predicted spectroscopic data outlined below.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ |
| ~ 7.5 - 7.7 | Doublet | 1H | H-5 |
| ~ 8.5 - 8.7 | Doublet | 1H | H-6 |
| > 10 | Broad Singlet | 1H | -COOH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 15 - 20 | -CH₃ |
| ~ 125 - 130 | C-5 |
| ~ 135 - 140 | C-3 |
| ~ 145 - 150 | C-4 |
| ~ 150 - 155 | C-6 |
| ~ 160 - 165 | C-2 |
| ~ 165 - 170 | -COOH |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |
| 1550-1600 | Medium | C=C and C=N stretching (Pyridine ring) |
| 1100-1200 | Medium | C-Cl stretch |
| 1200-1300 | Medium | C-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 171 | High | [M]⁺ (with ³⁵Cl) |
| 173 | Medium | [M+2]⁺ (with ³⁷Cl, ~32% of M) |
| 126 | Medium | [M-COOH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or ESI for less volatile compounds.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions and their relative abundances.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.
Solubility profile of 4-Chloro-3-methylpicolinic acid in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 4-Chloro-3-methylpicolinic acid. Due to the limited availability of direct quantitative solubility data in public literature, this document offers a qualitative solubility assessment based on the physicochemical properties of the parent compound, picolinic acid, and the influence of its substituents. Furthermore, this guide presents detailed, standardized experimental protocols for determining the thermodynamic and kinetic solubility of chemical compounds, which can be applied to this compound. A visual workflow of the experimental process is also provided to aid in laboratory application.
Introduction
This compound is a substituted picolinic acid derivative. Picolinic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their roles as chelating agents and their presence in various biologically active compounds. Understanding the solubility of such compounds is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and routes of administration. This guide aims to provide a foundational understanding of the expected solubility of this compound and the methodologies to quantitatively determine it.
Predicted Solubility Profile of this compound
Picolinic acid is known to be very soluble in water, less soluble in ethanol, and sparingly soluble in acetonitrile.[1][2] The presence of a carboxylic acid group allows it to act as a hydrogen bond donor and acceptor, contributing to its solubility in polar protic solvents.
The introduction of a chloro group and a methyl group to the pyridine ring is expected to increase the lipophilicity of the molecule. This increased non-polar character will likely decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | The non-polar chloro and methyl groups are expected to decrease hydrogen bonding interactions with protic solvents compared to the parent picolinic acid. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions and may better solvate the substituted pyridine ring. DMSO and DMF are generally good solvents for a wide range of organic compounds. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Likely Soluble | The increased lipophilicity from the chloro and methyl groups should enhance solubility in non-polar environments. |
| Aqueous Acidic | Dilute HCl | Likely Soluble | The pyridine nitrogen can be protonated to form a more soluble salt. |
| Aqueous Basic | Dilute NaOH, NaHCO3 | Soluble | The carboxylic acid group will be deprotonated to form a highly soluble carboxylate salt. |
Note: This table presents a predicted qualitative solubility profile. Experimental verification is required for quantitative assessment.
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data for this compound, standardized experimental protocols should be followed. The two primary methods for solubility measurement are the determination of thermodynamic solubility and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Measurement
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with the solid form of the solute. The shake-flask method is the gold standard for this determination.[3]
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing the selected solvents. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).[4][5]
-
To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are consistent.[3]
-
-
Sample Preparation and Analysis:
-
Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a suitable filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A calibration curve of known concentrations of the compound must be prepared to accurately quantify the solubility.
-
Kinetic Solubility Measurement
Kinetic solubility is often measured in early drug discovery and provides an indication of how quickly a compound precipitates from a supersaturated solution. This is commonly performed by adding a concentrated solution of the compound in an organic solvent (typically DMSO) to an aqueous buffer.[6][7][8][9]
Methodology: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a multi-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Add a small volume of the DMSO stock solution to the buffer to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
-
Incubation and Precipitation Detection:
-
Seal the plate and incubate at a constant temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
-
Precipitation can be detected by various methods, including:
-
Nephelometry: Measures the amount of light scattered by suspended particles.[7]
-
Turbidimetry: Measures the reduction in light transmission due to suspended particles.
-
Direct UV-Vis Spectroscopy: After centrifugation or filtration to remove precipitate, the concentration of the dissolved compound is measured.[7]
-
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
The Emerging Potential of 4-Chloro-3-methylpicolinic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-methylpicolinic acid is a substituted pyridine carboxylic acid that holds considerable, yet largely untapped, potential as a versatile scaffold in medicinal chemistry. While direct applications in marketed drugs are not yet established, its structural features—a reactive chloro-group, a sterically influencing methyl group, and a carboxylic acid handle for derivatization—position it as a valuable starting material for the synthesis of novel therapeutic agents. This technical guide explores the prospective applications of this compound, drawing insights from the well-documented biological activities of structurally related picolinic acid derivatives. We will delve into its synthetic utility, potential therapeutic targets, and provide hypothetical, yet plausible, experimental frameworks for its derivatization and biological evaluation.
Introduction: The Picolinic Acid Scaffold in Drug Discovery
Picolinic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2] The pyridine nitrogen and the carboxylic acid group can act as key pharmacophoric features, participating in hydrogen bonding and other interactions with biological targets. The substitution pattern on the pyridine ring plays a crucial role in modulating the pharmacological profile, influencing factors such as potency, selectivity, and pharmacokinetic properties.
This compound presents a unique combination of substituents that can be strategically exploited in drug design:
-
The 4-chloro substituent serves as a versatile handle for introducing a wide range of functionalities via nucleophilic aromatic substitution reactions. This allows for the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).
-
The 3-methyl group , adjacent to the chloro substituent, can provide steric hindrance that may influence the conformation of the molecule and its derivatives, potentially leading to enhanced selectivity for specific biological targets. It can also impact metabolic stability.
-
The picolinic acid moiety itself provides a key site for amide bond formation, esterification, or other modifications to interact with target proteins or to modulate physicochemical properties such as solubility and cell permeability.
Potential Therapeutic Applications
Based on the known biological activities of analogous picolinic acid derivatives, several therapeutic areas present promising avenues for the application of this compound as a scaffold.
Anticancer Agents
Numerous picolinamide derivatives have been investigated for their potential as anticancer agents.[3] For instance, derivatives of 4-(phenylamino)picolinamide have shown antiproliferative activity against various cancer cell lines.[3] The 4-chloro position of this compound is an ideal site to introduce various aniline or other aromatic amine fragments, which are known to be important for the activity of many kinase inhibitors.
Hypothetical Signaling Pathway Inhibition:
Derivatives of this compound could be designed as kinase inhibitors. The picolinamide core could act as a scaffold to position substituents that interact with the ATP-binding site of a target kinase, thereby inhibiting its activity and downstream signaling pathways involved in cell proliferation and survival.
Anticonvulsant Agents
Derivatives of picolinic acid have also shown promise as anticonvulsant agents.[4] The amide derivatives, in particular, have been a focus of research in this area. The ability to readily synthesize a library of amides from this compound could lead to the discovery of novel anticonvulsants with improved efficacy and safety profiles.
Synthetic Strategies and Experimental Protocols
The key to unlocking the potential of this compound lies in its synthetic tractability. The following sections outline general experimental protocols for the derivatization of this scaffold.
Amide Synthesis
The carboxylic acid functionality of this compound can be readily converted to a wide range of amides using standard peptide coupling reagents.
General Experimental Protocol for Amide Synthesis:
-
Acid Chloride Formation (Optional but often effective): To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added. Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. To this solution, add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro substituent is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, thiols, and alcohols.
General Experimental Protocol for SNAr with Amines:
-
Reaction Setup: In a sealed tube or microwave vial, combine this compound or its ester derivative (1.0 eq), the desired amine (1.2-2.0 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 150 °C for several hours to days, or utilize microwave irradiation for a shorter reaction time. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data and Structure-Activity Relationships (SAR)
Table 1: Hypothetical Anticancer Activity of 4-Amino-3-methylpicolinamide Derivatives
| Compound ID | R (at 4-amino position) | Kinase X IC₅₀ (µM) |
| 1a | Phenyl | 5.2 |
| 1b | 4-Fluorophenyl | 2.8 |
| 1c | 3,4-Dichlorophenyl | 0.9 |
| 1d | 4-Methoxyphenyl | 8.1 |
| 1e | 4-(Trifluoromethyl)phenyl | 1.5 |
| Reference | Staurosporine | 0.01 |
This hypothetical data suggests that electron-withdrawing groups on the phenyl ring at the 4-position may enhance the inhibitory activity against Kinase X. Such a table would be crucial for guiding the optimization of lead compounds.
Conclusion and Future Directions
This compound represents a promising, yet under-explored, scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, including cancer and neurological disorders.
Future research should focus on:
-
Systematic derivatization: Synthesizing libraries of amides and 4-substituted analogs to explore a wide chemical space.
-
Biological screening: Evaluating these derivatives in a variety of in vitro and in vivo assays to identify promising lead compounds.
-
Computational modeling: Utilizing in silico methods to guide the design of new derivatives with improved potency and selectivity.
By leveraging the strategies outlined in this guide, researchers can begin to unlock the full potential of this compound in the quest for new and effective medicines.
References
Navigating the Safety Profile of 4-Chloro-3-methylpicolinic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the available safety data and recommended handling precautions for 4-Chloro-3-methylpicolinic acid and its close structural analogs. It is intended for researchers, scientists, and professionals in drug development who may be working with this compound.
Hazard Identification and Classification
Based on the GHS classifications of its analogs, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be related to skin, eye, and respiratory irritation, and it may be harmful if swallowed.
Table 1: GHS Hazard Classification of Related Compounds
| Compound | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Methyl 4-chloro-3-methylpicolinate | nötig | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| 4-Chloropicolinic acid | nötig | Warning | H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1] |
| Picolinic Acid | nötig | Danger | H302: Harmful if swallowedH318: Causes serious eye damageH402: Harmful to aquatic life |
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes available information for a related compound.
Table 2: Physicochemical Data for Methyl 4-chloropicolinate
| Property | Value |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol [2] |
| Physical Form | Solid, semi-solid, or liquid |
| Storage Temperature | Inert atmosphere, 2-8°C |
Handling and Storage Precautions
Proper handling and storage are crucial to minimize exposure and ensure safety. The following protocols are based on recommendations for analogous compounds.
Safe Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Storage Conditions
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[4]
Exposure Controls and Personal Protection
To minimize the risk of exposure, the following personal protective equipment (PPE) and engineering controls are recommended.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other impervious clothing as needed. |
| Respiratory Protection | For operations generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to maintain exposure levels below any applicable limits.[5] Eyewash stations and safety showers should be readily accessible.[4]
First-Aid Measures
In the event of exposure, immediate action is necessary. The following first-aid measures are based on information for similar picolinic acid derivatives.
Caption: Emergency First-Aid Procedures for Exposure.
Specific First-Aid Instructions:
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
For accidental spills, follow these procedures to contain and clean up the material safely.
-
Personal Precautions: Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhaling dust. Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent the product from entering drains.
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.[4]
Toxicological Information
Specific toxicological data for this compound is not available. The hazard statements for its analogs suggest the following potential effects:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][3]
Experimental Protocols
As of the date of this guide, no specific experimental safety or toxicology studies for this compound have been identified in the public domain. Researchers are encouraged to consult relevant toxicological databases and literature for any updated information.
Chemical Relationships
The safety information in this guide is primarily derived from the following structurally related compounds.
Caption: Structural Relationship to Data Source Compounds.
References
An In-depth Technical Guide to Commercially Available Derivatives of 4-Chloro-3-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available derivatives of 4-chloro-3-methylpicolinic acid, a versatile scaffold with applications in both the pharmaceutical and agrochemical industries. This document details the properties of these derivatives, provides experimental protocols for their synthesis and potential applications, and visualizes relevant biological pathways and experimental workflows.
Overview of Commercially Available Derivatives
Several derivatives of this compound are commercially available, serving as key building blocks for further chemical synthesis. The following tables summarize the key quantitative data for the most common derivatives.
Table 1: Commercially Available Derivatives of this compound
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Methyl 4-chloro-3-methylpicolinate | 1260764-76-8 | C₈H₈ClNO₂ | 185.61 | ≥95% to 97% |
| This compound hydrochloride | 2402828-71-9 | C₇H₇Cl₂NO₂ | 208.04 | Information not readily available |
| 4-Chloro-N-methylpicolinamide | 220000-87-3 | C₇H₇ClN₂O | 170.60 | ≥98.5% |
| 4-Chloro-3-methylpicolinonitrile | 886372-07-2 | C₇H₅ClN₂ | 152.58 | Information not readily available |
| 6-Chloro-3-methylpicolinic acid | 1201924-32-4 | C₇H₆ClNO₂ | 171.58 | 95% |
Table 2: Physical Properties and Suppliers of Key Derivatives
| Derivative Name | Physical Form | Melting Point (°C) | Boiling Point (°C) | Key Suppliers |
| Methyl 4-chloro-3-methylpicolinate | Solid or semi-solid or liquid | N/A | 275.7 ± 35.0 at 760 mmHg[1] | ChemScene[2], Sigma-Aldrich[3], BLD Pharm[4], AiFChem[5], Chemsrc[1] |
| This compound hydrochloride | N/A | N/A | N/A | BLD Pharm[6] |
| 4-Chloro-N-methylpicolinamide | White to off-white crystalline powder | 142-145 (dec.)[7] | N/A | Nbinno[7] |
| 4-Chloro-3-methylpicolinonitrile | N/A | N/A | N/A | BLD Pharm[8] |
| 6-Chloro-3-methylpicolinic acid | N/A | N/A | N/A | BLDpharm[9] |
Applications in Research and Development
Derivatives of this compound are valuable intermediates in two primary fields: agrochemical research, particularly in the development of herbicides, and pharmaceutical research, as building blocks for kinase inhibitors.
Agrochemical Applications: Auxin Mimicry
Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[7] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds. The herbicidal activity of these compounds is mediated through their interaction with the auxin signaling pathway.
Caption: Auxin herbicide signaling pathway.
Pharmaceutical Applications: Kinase Inhibitor Scaffolds
4-Chloro-N-methylpicolinamide is a key intermediate in the synthesis of multi-kinase inhibitors such as Sorafenib.[10] These inhibitors target various kinases involved in cancer cell proliferation, angiogenesis, and survival. The picolinamide scaffold allows for diverse chemical modifications to optimize potency and selectivity against specific kinase targets, such as those in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and potential application of this compound derivatives.
Synthesis Protocols
This protocol is adapted from a known method for the synthesis of a similar compound, methyl 4-chloropicolinate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Methanol (MeOH)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a suspension of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 1.5 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.
-
Add dry methanol to the crude acyl chloride residue and stir at room temperature for 30 minutes.
-
Quench the reaction by carefully adding 5% sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The product can be further purified by trituration with a suitable solvent system (e.g., 5% EtOAc/hexane).
This protocol is based on a described synthesis of the target compound.[2]
Materials:
-
4-Chloropicolinic acid
-
Thionyl chloride (SOCl₂)
-
Chlorobenzene
-
Sodium bromide
-
25% Methylamine aqueous solution
-
Tetrahydrofuran (THF)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Reflux a mixture of 4-chloropicolinic acid, chlorobenzene, sodium bromide, and thionyl chloride at 85°C for 19 hours to form the corresponding acyl chloride.
-
After cooling, remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in THF.
-
Slowly add 25% aqueous methylamine solution to the THF solution and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-N-methylpicolinamide.
Application Protocols
This is a generalized protocol for evaluating the herbicidal activity of picolinic acid derivatives.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana) and representative weed species.
-
Test compound (e.g., a derivative of this compound)
-
Control herbicide (e.g., Picloram)
-
Solvent for dissolving the test compound (e.g., DMSO)
-
Agar plates or petri dishes with filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare stock solutions of the test compound and control herbicide in a suitable solvent.
-
Prepare a series of dilutions of the test compound and control.
-
Sterilize the seeds and place them on agar plates or moist filter paper in petri dishes.
-
Add the different concentrations of the test compounds and control to the respective plates/dishes. Include a solvent-only control.
-
Incubate the plates/dishes in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle at 22°C).
-
After a set period (e.g., 7-14 days), measure the root length of the seedlings.
-
Calculate the percent inhibition of root growth for each concentration compared to the solvent control.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).
This is a generalized protocol for screening compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a derivative of 4-chloro-N-methylpicolinamide)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the kinase, its substrate, and the kinase assay buffer.
-
Add the different concentrations of the test compound to the wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a set time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition of kinase activity for each compound concentration.
-
Determine the IC₅₀ value.
Experimental and Logical Workflows
The following diagrams illustrate common experimental and logical workflows involving derivatives of this compound.
Caption: General workflow for the synthesis and purity validation of derivatives.
Caption: Logical workflow for kinase inhibitor drug discovery.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents | MDPI [mdpi.com]
- 9. 2402828-71-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocol: Synthesis of 4-Chloro-3-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed protocol for the synthesis of 4-chloro-3-methylpicolinic acid, a valuable building block in medicinal chemistry and drug discovery. The proposed multi-step synthesis is based on established chemical transformations of pyridine derivatives.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved from the commercially available starting material, 2,3-lutidine, through a four-step process involving N-oxidation, regioselective chlorination, deoxygenation, and selective oxidation of the C2-methyl group.
Figure 1: Proposed synthetic route for this compound.
Experimental Protocols
Materials and Equipment:
-
2,3-Lutidine
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
pH meter
Step 1: Synthesis of 2,3-Lutidine N-oxide
This procedure describes the N-oxidation of 2,3-lutidine using hydrogen peroxide in acetic acid.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-lutidine (1.0 eq) and glacial acetic acid (5.0 eq).
-
Cool the mixture in an ice bath to below 10 °C.
-
Slowly add 30% hydrogen peroxide (1.5 eq) dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-lutidine N-oxide.
| Reagent/Parameter | Molar Ratio/Value |
| 2,3-Lutidine | 1.0 eq |
| Glacial Acetic Acid | 5.0 eq |
| 30% Hydrogen Peroxide | 1.5 eq |
| Reaction Temperature | 70-80 °C |
| Reaction Time | 24 hours |
Step 2: Synthesis of 4-Chloro-2,3-lutidine N-oxide
This step involves the regioselective chlorination of 2,3-lutidine N-oxide at the 4-position using phosphorus oxychloride.
Protocol:
-
To a round-bottom flask, add 2,3-lutidine N-oxide (1.0 eq).
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride (3.0 eq) dropwise with stirring.
-
After the addition, heat the mixture to 100 °C and maintain for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-chloro-2,3-lutidine N-oxide.
| Reagent/Parameter | Molar Ratio/Value |
| 2,3-Lutidine N-oxide | 1.0 eq |
| Phosphorus Oxychloride | 3.0 eq |
| Reaction Temperature | 100 °C |
| Reaction Time | 3 hours |
Step 3: Synthesis of 4-Chloro-2,3-lutidine
This protocol describes the deoxygenation of the N-oxide to yield 4-chloro-2,3-lutidine.
Protocol:
-
Dissolve 4-chloro-2,3-lutidine N-oxide (1.0 eq) in chloroform in a round-bottom flask.
-
Cool the solution in an ice bath and add phosphorus trichloride (1.2 eq) dropwise.
-
After the addition, allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2,3-lutidine.
| Reagent/Parameter | Molar Ratio/Value |
| 4-Chloro-2,3-lutidine N-oxide | 1.0 eq |
| Phosphorus Trichloride | 1.2 eq |
| Solvent | Chloroform |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4 hours |
Step 4: Synthesis of this compound
The final step is the selective oxidation of the C2-methyl group of 4-chloro-2,3-lutidine to a carboxylic acid using potassium permanganate.
Protocol:
-
In a round-bottom flask, suspend 4-chloro-2,3-lutidine (1.0 eq) in water.
-
Heat the mixture to reflux.
-
Add potassium permanganate (3.0 eq) portion-wise over a period of 2 hours.
-
Continue refluxing for an additional 4-6 hours until the purple color of the permanganate has disappeared.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings, and acidify with concentrated HCl to a pH of 3-4 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
| Reagent/Parameter | Molar Ratio/Value |
| 4-Chloro-2,3-lutidine | 1.0 eq |
| Potassium Permanganate | 3.0 eq |
| Solvent | Water |
| Reaction Temperature | Reflux |
| Reaction Time | 6-8 hours |
Experimental Workflow Visualization
The overall experimental workflow is summarized in the following diagram.
Figure 2: A step-by-step workflow for the synthesis of this compound.
Disclaimer: This protocol is a proposed synthetic route based on analogous chemical reactions reported in the literature. It is intended for use by qualified researchers in a well-equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions may require optimization to achieve desired yields and purity.
Application Notes and Protocols: Purification of 4-Chloro-3-methylpicolinic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 4-Chloro-3-methylpicolinic acid via recrystallization. Due to the absence of specific solubility data for this compound in publicly available literature, this protocol is based on the established principles of recrystallization and solubility data for the structurally analogous compound, picolinic acid. The provided methodologies and data tables offer a robust starting point for the development of a specific purification process.
Introduction
This compound is a substituted pyridinecarboxylic acid, a class of compounds with significant applications in the pharmaceutical and agrochemical industries. The purity of such compounds is critical for their intended applications, necessitating effective purification methods. Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds.[1][2] The process relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3][5] This allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the solution.[6][7]
Solvent Selection and Solubility Profile
Based on the structure of this compound, which contains a polar carboxylic acid group and a moderately polar substituted pyridine ring, a range of polar and semi-polar solvents could be suitable for recrystallization. A preliminary solvent screen is highly recommended to determine the optimal solvent or solvent mixture.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Rationale for Selection | Expected Solubility Profile |
| Water | High polarity, suitable for the carboxylic acid group. | Potentially high solubility, may require a co-solvent to decrease solubility at room temperature. |
| Ethanol | Medium polarity, often a good general-purpose solvent for organic acids.[9] | Likely to show a good temperature-dependent solubility differential. |
| Isopropanol | Similar to ethanol but with slightly lower polarity. | May offer a better solubility profile than ethanol. |
| Acetonitrile | A polar aprotic solvent. | Picolinic acid has low solubility in acetonitrile, which might be advantageous.[8] |
| Ethyl Acetate | Medium polarity, good for compounds with moderate polarity. | May be a suitable solvent, potentially in a mixture with a non-polar solvent like hexanes. |
| Toluene | Non-polar aromatic solvent. | Unlikely to be a good single solvent but could be used as an anti-solvent. |
| Hexanes | Non-polar solvent. | Likely to have very low solubility; could be used as an anti-solvent. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound. The quantities should be adjusted based on the amount of crude material.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip.
-
Gently heat the mixture while stirring until the solvent begins to boil.
-
Continue adding the hot solvent dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.[11]
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present after the dissolution step, a hot filtration is required.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[12]
-
-
Drying:
-
Continue to draw air through the Buchner funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
Table 2: Example Data for a Trial Recrystallization
| Parameter | Value |
| Initial Mass of Crude Product | 5.0 g |
| Solvent Used | Ethanol |
| Volume of Solvent Used | 75 mL |
| Final Mass of Purified Product | 4.2 g |
| Percent Recovery | 84% |
| Melting Point of Crude Product | 145-150 °C |
| Melting Point of Purified Product | 155-157 °C |
Note: The above data is hypothetical and for illustrative purposes only.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound.
Troubleshooting
Table 3: Common Issues and Solutions in Recrystallization
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; the compound is too impure. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool slowly. Consider using a lower-boiling point solvent. |
| Low recovery of purified product | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is preheated. Use an ice bath to maximize crystallization and wash with a minimal amount of ice-cold solvent. |
| Poor purity of the final product | Cooling was too rapid, trapping impurities. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. |
Conclusion
This application note provides a comprehensive, though generalized, protocol for the purification of this compound by recrystallization. The success of this procedure is highly dependent on the careful selection of an appropriate solvent, which should be determined through preliminary screening experiments. By following the detailed methodology and troubleshooting guide, researchers can effectively purify this compound for use in further research and development activities.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. m.youtube.com [m.youtube.com]
- 5. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 9. picolinic acid [chemister.ru]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Note: A Robust HPLC-UV Method for the Quantification of 4-Chloro-3-methylpicolinic Acid
Abstract
This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-3-methylpicolinic acid. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require accurate measurement of this compound. The protocol employs a standard C18 column with UV detection, offering a balance of simplicity, accuracy, and robustness. All experimental procedures and validation data are presented herein.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this molecule is critical for process monitoring, quality assurance of starting materials, and stability studies. The analytical method presented here is designed for ease of implementation in a typical analytical laboratory, providing a reliable means for the determination of this compound in solution. The method has been developed based on established principles for the analysis of polar, acidic, and halogenated organic molecules.[1][2]
Experimental Protocol
Instrumentation and Apparatus
-
HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic Data System (CDS): ChemStation, Empower, or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE or nylon.
Reagents and Materials
-
This compound: Reference standard of known purity (≥98%).
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or Milli-Q.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus, Waters SunFire) |
| 4.6 x 150 mm, 5 µm particle size | |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A / 20% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 10 minutes |
Rationale: A C18 column is a standard choice for reversed-phase chromatography.[3] The acidic mobile phase (pH 3.0) ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on the non-polar stationary phase.[2] Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Summary
The analytical method was validated according to ICH guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized in the tables below.
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15.2 |
| 5.0 | 76.5 |
| 10.0 | 151.8 |
| 25.0 | 380.1 |
| 50.0 | 755.3 |
| 100.0 | 1512.9 |
| Correlation Coeff. (r²) | 0.9998 |
Precision
| Parameter | Concentration (µg/mL) | % RSD (n=6) |
| Repeatability | 50.0 | 0.85% |
| Intermediate Precision | 50.0 | 1.22% |
Accuracy (Spike Recovery)
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD (n=3) |
| 80% | 40.0 | 99.2% | 1.1% |
| 100% | 50.0 | 101.5% | 0.9% |
| 120% | 60.0 | 98.8% | 1.3% |
Sensitivity
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data analysis.
Caption: HPLC analysis workflow for this compound.
Conclusion
The described HPLC-UV method provides a straightforward and reliable approach for the quantification of this compound. The method is selective, linear, precise, and accurate over a practical concentration range. It can be readily implemented in quality control or research laboratories for routine analysis of this compound.
References
Application Notes and Protocols: 4-Chloro-3-methylpicolinic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Chloro-3-methylpicolinic acid is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, including a reactive carboxylic acid group, a chlorine atom susceptible to nucleophilic substitution and cross-coupling reactions, and a methylated pyridine ring, make it a versatile scaffold for the synthesis of a diverse range of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in key organic transformations.
Key Applications and Reaction Types
This compound serves as a precursor for a variety of important chemical transformations, primarily involving modifications at the carboxylic acid group (position 2) and the chloro-substituted carbon (position 4).
Core Reactions:
-
Amide Bond Formation: The carboxylic acid functionality is readily converted to amides, which are prevalent in numerous biologically active compounds.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic attack, allowing for the introduction of various amine, oxygen, and sulfur nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to form carbon-carbon and carbon-nitrogen bonds, respectively.
Experimental Protocols
The following protocols are representative examples of how this compound and its derivatives can be utilized in common synthetic transformations.
Protocol 1: Amide Coupling - Synthesis of 4-Chloro-N-methylpicolinamide
This protocol details the formation of an amide bond from this compound. For this example, we will first describe the activation of the carboxylic acid to an acid chloride, followed by reaction with methylamine.
Reaction Scheme:
Figure 1: Synthesis of 4-Chloro-N-methylpicolinamide.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 2402828-71-9 | C₇H₆ClNO₂ | 171.58 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 |
| Methylamine (CH₃NH₂) solution (e.g., in THF) | 74-89-5 | CH₅N | 31.06 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-chloro-3-methylpicolinoyl chloride, which is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol) under an inert atmosphere and cool to 0 °C.
-
In a separate flask, prepare a solution of methylamine (1.2 eq) and triethylamine (1.5 eq) in DCM.
-
Add the methylamine solution dropwise to the cooled acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-N-methylpicolinamide.
-
Quantitative Data (Representative):
| Starting Material | Product | Yield (%) | Purity (%) |
| This compound | 4-Chloro-N-methylpicolinamide | 85-95 | >98 (HPLC) |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of a 4-Anilino-3-methylpicolinamide Derivative
This protocol illustrates the displacement of the chloride at the C4 position with an aniline derivative. The reaction is typically performed on an ester or amide derivative of the picolinic acid.
Reaction Workflow:
Figure 2: Workflow for SNAr of 4-Chloro-N-methylpicolinamide.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Chloro-N-methylpicolinamide | 220000-87-3 | C₇H₇ClN₂O | 170.60 |
| Substituted Aniline (e.g., Aniline) | 62-53-3 | C₆H₇N | 93.13 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
Procedure:
-
To a stirred solution of 4-chloro-N-methylpicolinamide (1.0 eq) and the substituted aniline (1.2 eq) in DMF (5 mL/mmol), add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS (liquid chromatography-mass spectrometry).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Representative):
| Starting Material | Nucleophile | Product | Yield (%) |
| 4-Chloro-N-methylpicolinamide | Aniline | 4-Anilino-3-methyl-N-methylpicolinamide | 70-85 |
| 4-Chloro-N-methylpicolinamide | 4-Methoxyaniline | 4-(4-Methoxyanilino)-3-methyl-N-methylpicolinamide | 75-90 |
Protocol 3: Suzuki-Miyaura Cross-Coupling - Synthesis of a 4-Aryl-3-methylpicolinate Derivative
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a 4-chloro-3-methylpicolinate ester with an arylboronic acid to form a C-C bond.
Catalytic Cycle Overview:
Figure 3: Simplified Suzuki-Miyaura catalytic cycle.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl 4-chloro-3-methylpicolinate | 1260764-76-8 | C₈H₈ClNO₂ | 185.61 |
| Phenylboronic acid | 98-80-6 | C₆H₇BO₂ | 121.93 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Na₂CO₃ | 105.99 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
| Water | 7732-18-5 | H₂O | 18.02 |
Procedure:
-
To a reaction vessel, add methyl 4-chloro-3-methylpicolinate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v, 10 mL/mmol).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Starting Material | Boronic Acid | Product | Yield (%) |
| Methyl 4-chloro-3-methylpicolinate | Phenylboronic acid | Methyl 3-methyl-4-phenylpicolinate | 65-80 |
| Methyl 4-chloro-3-methylpicolinate | 4-Tolylboronic acid | Methyl 3-methyl-4-(p-tolyl)picolinate | 70-85 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Palladium catalysts are expensive and can be pyrophoric; handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a highly adaptable building block for the synthesis of a wide array of functionalized pyridine derivatives. The protocols provided herein offer a foundation for its application in amide coupling, nucleophilic aromatic substitution, and Suzuki-Miyaura cross-coupling reactions. Researchers can adapt and optimize these methods to suit their specific synthetic targets, making this compound a valuable asset in the development of new pharmaceuticals and functional materials.
Application Notes and Protocols for the Esterification of 4-Chloro-3-methylpicolinic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the synthesis of esters from 4-Chloro-3-methylpicolinic acid. Two primary methods are presented: the Steglich Esterification, which proceeds under mild conditions suitable for sensitive substrates, and a two-step procedure involving the formation of an acyl chloride intermediate for a high-yielding, irreversible reaction. These protocols are designed to be adaptable for the synthesis of various alkyl or aryl esters, which are valuable intermediates in pharmaceutical and agrochemical research.
Introduction
This compound is a substituted pyridinecarboxylic acid. Its esters are key building blocks in the synthesis of biologically active molecules. The selection of an appropriate esterification method is critical to ensure high yield and purity while avoiding potential side reactions associated with the heterocyclic ring system. This note details two robust and widely applicable procedures for the esterification of this substrate.
General Considerations
Materials & Equipment:
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard analytical equipment for characterization (NMR, FT-IR, LC-MS)
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Reagents such as thionyl chloride, oxalyl chloride, DCC, and EDC are corrosive, toxic, and/or moisture-sensitive. Handle with extreme care.[1][2]
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[3] This method is particularly advantageous for substrates that are sensitive to acid or high temperatures.[1][4] Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used as the coupling agent, while 4-dimethylaminopyridine (DMAP) serves as the catalyst.[5][6]
Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent and Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add the desired alcohol (1.1 - 1.5 eq.) and a catalytic amount of DMAP (0.1 - 0.2 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Slowly add the coupling agent (DCC or EDC, 1.1 eq.) to the cooled, stirring solution. If using DCC, it can be added as a solid or dissolved in a small amount of anhydrous DCM.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The consumption of the starting carboxylic acid indicates reaction completion.
-
Work-up (DCC): If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of DCM.[7]
-
Work-up (EDC): If EDC is used, the reaction mixture can be transferred directly to a separatory funnel.
-
Extraction: Wash the filtrate (or reaction mixture with EDC) sequentially with 1M HCl (to remove excess DMAP and any remaining EDC-urea), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester product by flash column chromatography on silica gel.
Data Presentation: Reagent Quantities
The following table provides example quantities for the synthesis of Methyl 4-Chloro-3-methylpicolinate.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 171.58 | 1.0 | 5.0 | 858 mg |
| Methanol (MeOH) | 32.04 | 1.2 | 6.0 | 192 mg (0.24 mL) |
| DCC | 206.33 | 1.1 | 5.5 | 1.13 g |
| DMAP | 122.17 | 0.1 | 0.5 | 61 mg |
| Anhydrous DCM | - | - | - | 25 mL |
Workflow Diagram
Caption: Workflow for Steglich Esterification.
Protocol 2: Acyl Chloride Formation and Esterification
This two-step method first converts the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an alcohol to form the ester.[1] This approach is irreversible and often results in high yields.[8] Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride. The reaction with the alcohol is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine (TEA), to neutralize the HCl byproduct.[2][8]
Experimental Protocol
Step A: Synthesis of 4-Chloro-3-methylpicolinoyl chloride
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl), add this compound (1.0 eq.).
-
Addition of Chlorinating Agent: Under an inert atmosphere in a fume hood, add an excess of thionyl chloride (SOCl₂, 2.0 - 5.0 eq.), which can also serve as the solvent. Alternatively, use oxalyl chloride (1.5 eq.) in an anhydrous solvent like DCM with a catalytic amount of DMF.
-
Reaction: Gently heat the mixture to reflux (approx. 70-80°C for SOCl₂) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation of Acyl Chloride: Remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with an anhydrous solvent like toluene can help remove final traces). The resulting crude acyl chloride is often used directly in the next step without further purification.
Step B: Esterification
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.0 eq.) and a base such as triethylamine or pyridine (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the alcohol solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude 4-Chloro-3-methylpicolinoyl chloride from Step A in anhydrous DCM and add it dropwise to the cooled alcohol solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the alcohol.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Data Presentation: Reagent Quantities
The following table provides example quantities for the synthesis of Ethyl 4-Chloro-3-methylpicolinate.
| Step | Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| A | This compound | 171.58 | 1.0 | 5.0 | 858 mg |
| Thionyl Chloride (SOCl₂) | 118.97 | 3.0 | 15.0 | 1.78 g (1.1 mL) | |
| B | Ethanol (EtOH) | 46.07 | 1.0 | 5.0 | 230 mg (0.29 mL) |
| Triethylamine (TEA) | 101.19 | 1.1 | 5.5 | 557 mg (0.77 mL) | |
| Anhydrous DCM | - | - | - | 30 mL |
Workflow Diagram
Caption: Workflow for Acyl Chloride Esterification.
Product Characterization
The final purified ester should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure, including the presence of the alkyl group from the alcohol and the correct substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the ester product.[9]
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch, typically appearing around 1730-1750 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[10][11]
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. fiveable.me [fiveable.me]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-3-methylpicolinic Acid as a Ligand for Metal Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of 4-Chloro-3-methylpicolinic acid as a versatile ligand for the formation of metal complexes. Picolinic acid and its derivatives are well-established chelating agents that form stable complexes with a variety of metal ions, finding applications in catalysis, materials science, and pharmaceuticals.[1][2] The introduction of chloro and methyl substituents on the pyridine ring is anticipated to modulate the electronic properties and steric hindrance of the ligand, thereby influencing the stability, structure, and reactivity of the resulting metal complexes. This document offers detailed, step-by-step protocols for the synthesis of the ligand and its subsequent complexation with selected transition metals, along with methods for their characterization.
Introduction to this compound as a Ligand
This compound is a derivative of picolinic acid, a bidentate ligand that coordinates to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group.[3] This chelation forms a stable five-membered ring. The electronic and steric properties of the ligand can be fine-tuned by the addition of substituents. The chloro group at the 4-position acts as an electron-withdrawing group, while the methyl group at the 3-position is electron-donating and introduces steric bulk. These modifications can impact the coordination geometry, stability constant, and redox potential of the resulting metal complexes, making them attractive for various applications.
Potential Applications:
-
Catalysis: Picolinate-based metal complexes have been explored as catalysts in various organic transformations.
-
Bioinorganic Chemistry: Metal complexes of picolinic acid derivatives are studied for their potential as mimics of enzyme active sites and as therapeutic agents.[1][4][5]
-
Materials Science: These complexes can serve as building blocks for coordination polymers and metal-organic frameworks (MOFs).
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2-picolinic acid. The first step involves the synthesis of the methyl ester derivative, followed by hydrolysis to obtain the final carboxylic acid.
Experimental Protocol: Synthesis of Methyl 4-chloro-3-methylpicolinate
This protocol is adapted from the synthesis of similar picolinate esters.[6][7]
Materials:
-
2-Picolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalyst)
-
Methanol (MeOH)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-picolinic acid (10 g, 81 mmol).
-
Slowly add thionyl chloride (40 mL) to the flask at room temperature.
-
Add a catalytic amount of DMF (a few drops).
-
Heat the reaction mixture to 72°C and stir for 16 hours.[6]
-
Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Add toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step twice.
-
Cool the resulting residue in an ice bath and slowly add methanol (200 mL).[6]
-
Stir the mixture at room temperature for 45 minutes.[6]
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.[6]
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-chloro-3-methylpicolinate.
Experimental Protocol: Hydrolysis to this compound
This protocol is based on the hydrolysis of a structurally similar ester.[8]
Materials:
-
Methyl 4-chloro-3-methylpicolinate
-
Lithium hydroxide (LiOH)
-
Deionized water
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-chloro-3-methylpicolinate (10 g, 54 mmol) in a mixture of water (100 mL) and ethanol (50 mL).
-
Add lithium hydroxide (2.6 g, 108 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold deionized water, and dry under vacuum to yield this compound.
Synthesis of Metal Complexes
The following are general protocols for the synthesis of transition metal complexes with this compound, based on established methods for picolinic acid and its derivatives.[3][9]
Experimental Protocol: Synthesis of a Generic M(II)-bis(4-chloro-3-methylpicolinate) Complex
(Where M = Cu(II), Zn(II), Co(II), Ni(II))
Materials:
-
This compound
-
Metal(II) chloride salt (e.g., CuCl₂·2H₂O, ZnCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O)
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Dissolve this compound (2 mmol) in ethanol (20 mL).
-
In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in deionized water (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the pH of the mixture to ~6-7 by the dropwise addition of a 0.1 M NaOH solution to deprotonate the carboxylic acid.
-
A precipitate should form. Stir the reaction mixture at room temperature for 4 hours.
-
Collect the solid product by filtration.
-
Wash the precipitate with a small amount of cold ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over silica gel.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the metal complexes.
| Technique | Purpose | Expected Observations for M(II)-bis(4-chloro-3-methylpicolinate) |
| FT-IR Spectroscopy | To confirm the coordination of the ligand to the metal ion. | Disappearance of the broad O-H stretch of the carboxylic acid. A shift in the C=O stretching frequency to a lower wavenumber, and a shift in the C=N stretching frequency of the pyridine ring. Appearance of new bands at lower frequencies corresponding to M-N and M-O bonds.[3] |
| UV-Vis Spectroscopy | To study the electronic transitions and coordination geometry. | For d-block metals like Cu(II), Co(II), and Ni(II), d-d transitions will be observed in the visible region, providing information about the geometry of the complex (e.g., octahedral, tetrahedral). |
| ¹H and ¹³C NMR Spectroscopy | To characterize the structure of diamagnetic complexes (e.g., Zn(II)). | Shifts in the proton and carbon signals of the pyridine ring and methyl group upon coordination to the metal center. |
| Elemental Analysis (C, H, N) | To determine the empirical formula of the complex. | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula (e.g., [M(C₇H₅ClNO₂)₂]). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex and determine the presence of coordinated water molecules. | A weight loss step corresponding to the loss of any coordinated or lattice water molecules, followed by the decomposition of the organic ligand at higher temperatures. |
| Magnetic Susceptibility | To determine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)). | The measured magnetic moment can help to confirm the oxidation state and spin state of the metal ion, and provide further insight into the coordination geometry. |
Visualizing Experimental Workflows
Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram: Metal Complex Formation and Characterization
Caption: General workflow for the synthesis and characterization of metal complexes.
Disclaimer: The provided protocols are based on established chemical principles and analogous procedures reported in the literature for similar compounds. Due to the limited availability of direct experimental data for this compound and its metal complexes, these protocols should be considered as starting points. Researchers are advised to conduct their own optimization and safety assessments.
References
- 1. Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies – Oriental Journal of Chemistry [orientjchem.org]
- 2. ajol.info [ajol.info]
- 3. sjctni.edu [sjctni.edu]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Antidiabetic copper(II)-picolinate: impact of the first transition metal in the metallopicolinate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
Application Note: GC-MS Analysis of 4-Chloro-3-methylpicolinic Acid Following Silylation Derivatization
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable method for the quantitative analysis of 4-Chloro-3-methylpicolinic acid in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility, direct GC analysis of this compound is challenging, leading to poor chromatographic peak shape and low sensitivity.[1] To overcome this, a derivatization protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is employed. This silylation reaction replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group, rendering the analyte more volatile and thermally stable for GC-MS analysis.[2][3]
Principle of Derivatization
Silylation is a common derivatization technique used to increase the volatility of polar compounds for GC analysis.[2][4] The reagent BSTFA reacts with the carboxylic acid functional group of this compound to form a trimethylsilyl (TMS) ester.[1] This process masks the polar carboxyl group, reducing intermolecular hydrogen bonding and allowing the compound to be readily vaporized and separated on a GC column.[3] The resulting TMS derivative exhibits improved chromatographic behavior and thermal stability.[2]
Chemical Reaction: Silylation
Caption: Silylation of this compound.
Experimental Protocol
This section provides a detailed methodology for the derivatization and subsequent GC-MS analysis.
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (Anhydrous, GC grade)
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
2 mL GC vials with PTFE-lined caps
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
Standard Preparation
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like pyridine or acetonitrile. Create a series of calibration standards by serially diluting the stock solution.
Derivatization Procedure
-
Drying: Evaporate 100 µL of the sample or standard solution to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water, as moisture can deactivate the silylating reagent.[4]
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to reconstitute the dried residue.
-
Silylation: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 60 minutes in a heating block or oven. Reaction time and temperature may need optimization depending on the sample matrix.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, 250°C, Splitless mode (1 min) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column |
| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | m/z 40-450 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Results and Data
The silylation derivatization significantly improves the chromatographic performance of this compound. The resulting TMS-ester is more volatile and produces a sharp, symmetrical peak.
Quantitative Data Summary
The table below summarizes the expected mass spectral data for the derivatized analyte, which is crucial for identification and quantification in SIM mode.
| Compound | Molecular Weight ( g/mol ) | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound (TMS) | 243.7 | ~10.5 | 243 (M+), 228, 198, 73 |
Note: Retention time is approximate and dependent on the specific GC system and conditions. Key mass fragments are predicted based on structure: M+ (molecular ion), [M-15]+ (loss of CH₃ from TMS), [M-45]+ (loss of OCH₃), and 73 (base peak for TMS group).
Workflow Visualization
The entire analytical process, from sample receipt to final data analysis, is outlined in the workflow diagram below.
Caption: Complete workflow for GC-MS analysis.
Conclusion
The described method of silylation using BSTFA provides an effective means to derivatize this compound for GC-MS analysis. This protocol enhances the volatility and thermal stability of the analyte, resulting in improved peak shape, sensitivity, and reproducibility. The method is suitable for quantitative analysis in complex matrices and can be readily adopted by researchers in pharmaceutical and analytical laboratories.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-3-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of 4-Chloro-3-methylpicolinic acid, a key intermediate in pharmaceutical and agrochemical research. The document details a plausible and scalable synthetic pathway, including experimental protocols and quantitative data for each step.
Introduction
This compound is a valuable building block in the synthesis of complex organic molecules. Its substituted pyridine scaffold is a common motif in a variety of biologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This document outlines a multi-step synthesis beginning from the readily available starting material, 3-methylpyridine.
Overall Synthetic Strategy
The proposed large-scale synthesis of this compound is a four-step process. The logical flow of this synthesis is depicted in the workflow diagram below. The strategy involves the initial activation of the pyridine ring through N-oxidation, followed by regioselective nitration. The nitro group is then displaced by a chloro group, and the N-oxide is subsequently removed. Finally, the carboxylic acid functionality is introduced at the 2-position via ortho-directed metalation and carboxylation.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.
Step 1: Synthesis of 3-Methylpyridine-N-oxide
The initial step involves the N-oxidation of 3-methylpyridine. This is a crucial activation step that facilitates the subsequent electrophilic nitration at the 4-position of the pyridine ring.
Protocol:
-
To a stirred solution of 3-methylpyridine in a suitable solvent (e.g., dichloromethane or acetic acid), add a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled, and the excess peroxy acid is quenched by the addition of a reducing agent (e.g., sodium sulfite solution).
-
The product is extracted into an organic solvent, and the organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-methylpyridine-N-oxide.
| Parameter | Value | Reference |
| Starting Material | 3-Methylpyridine | Commercially Available |
| Reagents | m-CPBA or H2O2/Acetic Acid | Standard Reagents |
| Solvent | Dichloromethane or Acetic Acid | Standard Solvents |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 12-24 hours | [1] |
| Typical Yield | 85-95% | [1] |
| Purity | >98% (by NMR) | - |
Step 2: Synthesis of 3-Methyl-4-nitropyridine-N-oxide
This step involves the regioselective nitration of 3-methylpyridine-N-oxide at the 4-position. The N-oxide group directs the nitration to this position.[2]
Protocol:
-
To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 3-methylpyridine-N-oxide while maintaining the temperature below 10 °C.[1]
-
After the addition is complete, the reaction mixture is slowly heated to 90-100 °C and maintained at this temperature for 2-4 hours.[2]
-
The reaction is monitored by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting solution is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.[2]
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford 3-methyl-4-nitropyridine-N-oxide.[1]
| Parameter | Value | Reference |
| Starting Material | 3-Methylpyridine-N-oxide | From Step 1 |
| Reagents | Fuming Nitric Acid, Sulfuric Acid | Standard Reagents |
| Reaction Temperature | 90-100 °C | [2] |
| Reaction Time | 2-4 hours | [2] |
| Typical Yield | 70-85% | [1] |
| Purity | >97% (by HPLC) | - |
Step 3: Synthesis of 4-Chloro-3-methylpyridine
This step achieves both the conversion of the nitro group to a chloro group and the deoxygenation of the N-oxide. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be employed for this transformation.
Protocol:
-
To a flask charged with 3-methyl-4-nitropyridine-N-oxide, add phosphorus oxychloride (POCl₃) slowly at room temperature.
-
The reaction mixture is then heated to reflux (around 110 °C) and maintained for 2-3 hours.
-
The progress of the reaction is monitored by GC-MS.
-
After completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice and then neutralized with a base (e.g., sodium carbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-chloro-3-methylpyridine.
| Parameter | Value | Reference |
| Starting Material | 3-Methyl-4-nitropyridine-N-oxide | From Step 2 |
| Reagent | Phosphorus oxychloride (POCl₃) | Standard Reagent |
| Reaction Temperature | Reflux (~110 °C) | General Knowledge |
| Reaction Time | 2-3 hours | General Knowledge |
| Typical Yield | 60-75% | Estimated |
| Purity | >95% (by GC-MS) | - |
Step 4: Synthesis of this compound
The final step involves the introduction of the carboxylic acid group at the 2-position of the pyridine ring through a directed ortho-metalation-carboxylation sequence.
Protocol:
-
A solution of 4-chloro-3-methylpyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1-2 hours to ensure complete deprotonation at the 2-position.
-
Solid carbon dioxide (dry ice) is then added in excess to the reaction mixture.
-
The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water, and the aqueous layer is washed with an organic solvent to remove any unreacted starting material.
-
The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
The solid this compound is collected by filtration, washed with cold water, and dried under vacuum.
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3-methylpyridine | From Step 3 |
| Reagents | Lithium diisopropylamide (LDA), CO₂ (solid) | Standard Reagents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard Solvent |
| Reaction Temperature | -78 °C to Room Temperature | General Knowledge |
| Reaction Time | 12-16 hours | General Knowledge |
| Typical Yield | 50-65% | Estimated |
| Purity | >98% (by HPLC and NMR) | - |
Safety Considerations
-
N-Oxidation: Peroxy acids are strong oxidizers and can be explosive. Handle with care and avoid contact with metals.
-
Nitration: The nitration reaction is highly exothermic and produces toxic nitrogen oxides. It should be performed in a well-ventilated fume hood with careful temperature control.
-
Chlorination: Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Handle with appropriate personal protective equipment in a dry environment.
-
Carboxylation: LDA is a highly flammable and corrosive base. Dry ice can cause severe burns upon contact with skin. An inert atmosphere is crucial for the success of the reaction.
All procedures should be carried out by trained personnel in a properly equipped laboratory, following all institutional safety guidelines.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 4-Chloro-3-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 4-Chloro-3-methylpicolinic acid as a versatile starting material in the preparation of novel heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies for analogous chloro-substituted pyridines and offer a strategic approach to the synthesis of fused pyrazolopyridine systems, which are of significant interest in medicinal chemistry.
Introduction
This compound is a substituted pyridine derivative poised for elaboration into more complex heterocyclic systems. The presence of a carboxylic acid, a chloro group at a position susceptible to nucleophilic substitution, and a methyl group provides multiple handles for synthetic diversification. The chloro-group, in particular, serves as an excellent leaving group, facilitating the introduction of various nucleophiles to initiate cyclization reactions for the construction of fused ring systems. This document details a representative synthetic pathway to a novel pyrazolo[4,3-c]pyridin-4(5H)-one derivative, a scaffold with potential biological activity.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process commencing with the esterification of the starting material, followed by nucleophilic aromatic substitution with hydrazine, and culminating in a cyclization reaction to form the target heterocycle.
Caption: Proposed synthetic workflow for a novel pyrazolo[4,3-c]pyridin-4(5H)-one.
Data Presentation
The following table summarizes the expected outcomes for the key steps in the proposed synthesis. The yield and purity are target values based on analogous reactions reported in the literature.
| Step | Product Name | Molecular Formula | Expected Yield (%) | Expected Purity (%) | Key Analytical Techniques |
| 1 | Ethyl 4-chloro-3-methylpicolinate | C9H10ClNO2 | 85-95 | >95 | NMR, IR, Mass Spec |
| 2 | Ethyl 4-hydrazinyl-3-methylpicolinate | C9H13N3O2 | 70-85 | >95 | NMR, IR, Mass Spec |
| 3 | 3-Methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one | C7H7N3O | 60-75 | >98 | NMR, IR, HRMS, Elemental Analysis |
Experimental Protocols
Step 1: Esterification of this compound
This protocol describes the conversion of the carboxylic acid to its ethyl ester, which is often a necessary step to prevent interference of the acidic proton in subsequent base-mediated reactions.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (10 volumes)
-
Phosphorus oxychloride (POCl3) (1.2 eq)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of this compound in anhydrous ethanol, cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of Ethyl 4-hydrazinyl-3-methylpicolinate
This step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by hydrazine.
Materials:
-
Ethyl 4-chloro-3-methylpicolinate (1.0 eq)
-
Hydrazine hydrate (99%) (5.0 eq)
-
Ethanol
Procedure:
-
Dissolve Ethyl 4-chloro-3-methylpicolinate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Step 3: Cyclization to form 3-Methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
This is the key heterocycle-forming step, proceeding through a condensation-cyclization reaction.
Materials:
-
Ethyl 4-hydrazinyl-3-methylpicolinate (1.0 eq)
-
Diethyl malonate (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous Ethanol
-
1 M Hydrochloric acid
-
Water
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add Ethyl 4-hydrazinyl-3-methylpicolinate.
-
Add diethyl malonate to the mixture and heat to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final novel heterocycle.
Logical Relationship of the Synthetic Strategy
The synthetic design is based on a logical progression of functional group transformations to enable the final ring-closing reaction.
Caption: Logical flow of the synthetic strategy.
Disclaimer: These protocols are intended as a guide and are based on established chemical principles. Researchers should conduct their own risk assessments and optimization studies. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-methylpicolinic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-3-methylpicolinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 3-methyl-4-nitropyridine-N-oxide, which can be synthesized from 3-methylpyridine, or 4-chloro-3-methyl-2-picoline. The choice of starting material will dictate the subsequent synthetic steps.
Q2: What is a general synthetic strategy to produce this compound?
A2: A plausible synthetic strategy involves the oxidation of the methyl group at the 2-position of a substituted picoline. For instance, starting from 4-chloro-3-methyl-2-picoline, an oxidation reaction can yield the desired carboxylic acid. Alternatively, a multi-step synthesis starting from 3-methylpyridine can proceed through nitration, N-oxidation, chlorination, and finally oxidation of the 2-methyl group.
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through recrystallization from a suitable solvent system. Given that the product is an acid, it can also be purified by dissolving it in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the acid by acidifying the aqueous layer. The hydrochloride salt form is also a stable, crystalline solid that can be isolated.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Many reagents used in this synthesis are corrosive and/or toxic. For example, oxidizing agents like potassium permanganate and potassium dichromate are strong oxidizers and should be handled with care. Chlorinating agents such as phosphorus oxychloride are corrosive and react violently with water. Nitrating agents like fuming nitric acid are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete oxidation of the methyl group. | - Increase the reaction time or temperature. - Use a stronger oxidizing agent or a higher molar ratio of the oxidant. - Ensure efficient stirring to overcome any mass transfer limitations. |
| Side reactions, such as over-oxidation or ring opening. | - Optimize the reaction temperature; avoid excessive heating. - Add the oxidizing agent portion-wise to control the reaction exotherm. - Consider using a milder, more selective oxidizing agent. | |
| Loss of product during workup and purification. | - Ensure the pH is sufficiently acidic during product precipitation. - Use an appropriate solvent for extraction to ensure good partitioning of the product. - Minimize the number of transfer steps. | |
| Impure Product | Presence of unreacted starting material. | - Monitor the reaction progress using TLC or HPLC to ensure complete conversion. - Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Formation of byproducts (e.g., over-oxidized products, chlorinated isomers). | - Adjust the reaction conditions to be milder. - Employ a more selective reagent. - Optimize the purification protocol, potentially including column chromatography or multiple recrystallizations. | |
| Reaction Not Starting or Sluggish | Low reaction temperature. | - Gradually increase the temperature and monitor for reaction initiation. |
| Inactive reagents. | - Use freshly opened or properly stored reagents. - Check the purity and activity of the starting materials and catalysts. | |
| Poor solubility of reactants. | - Choose a solvent in which all reactants are reasonably soluble at the reaction temperature. - Consider the use of a phase-transfer catalyst if dealing with a biphasic system. |
Data on Yield Optimization of an Analogous Oxidation Reaction
The following table presents data on the yield of a similar reaction, the oxidation of a substituted picoline to a picolinic acid, under various conditions. While not specific to this compound, these results can provide valuable insights for optimizing your synthesis.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| KMnO₄ | Water | 70 | 3.5 | ~49 |
| KMnO₄ | Water | 100 | 2 | ~53 |
| K₂Cr₂O₇ / H₂SO₄ | Dilute H₂SO₄ | 105 | 6 | ~92 |
This data is adapted from analogous reactions and should be used as a guideline for optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 4-chloro-3-methyl-2-picoline (Analogous Procedure)
This protocol is adapted from the synthesis of a structurally similar compound, 6-chloro-3-fluoro-2-pyridinecarboxylic acid.[1]
Materials:
-
4-chloro-3-methyl-2-picoline
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Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄), dilute
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (catalyst)
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A crown ether (e.g., 18-crown-6) (phase-transfer catalyst)
-
Hydrochloric acid (HCl) or another mineral acid for acidification
-
An organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Sodium carbonate or potassium carbonate solution
Procedure:
-
In a reaction flask, prepare a dilute solution of sulfuric acid.
-
Add 4-chloro-3-methyl-2-picoline, potassium dichromate, sodium tungstate dihydrate, and the crown ether to the flask.
-
Heat the reaction mixture to approximately 105°C with vigorous stirring for 6 hours.
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After the reaction is complete (monitor by TLC or HPLC), cool the mixture and pour it into crushed ice.
-
Filter the resulting precipitate (crude product).
-
Dissolve the crude product in a warm alkaline solution (e.g., sodium or potassium carbonate solution).
-
Extract the alkaline solution with an organic solvent to remove any unreacted starting material and non-acidic impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure this compound.
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Cool the mixture to enhance crystallization, then filter the solid product, wash with cold water, and dry.
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Identifying byproducts in the synthesis of 4-Chloro-3-methylpicolinic acid
Technical Support Center: Synthesis of 4-Chloro-3-methylpicolinic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of this compound. The information is designed to help identify potential byproducts and address common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
While specific byproduct profiles can vary depending on the synthetic route, common impurities may arise from incomplete reactions, side reactions, or the inherent reactivity of the pyridine ring. Based on a plausible synthesis involving lithiation of 3-methyl-4-chloropyridine followed by carboxylation, potential byproducts include:
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Unreacted Starting Material: 3-methyl-4-chloropyridine may be present if the reaction does not go to completion.
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Isomeric Byproducts: Lithiation can sometimes occur at other positions on the pyridine ring, leading to the formation of regioisomers such as 5-chloro-6-methylpicolinic acid.
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Dehalogenated Product: Reductive dehalogenation during the lithiation step can lead to the formation of 3-methylpicolinic acid.
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Hydrolysis Product: Premature quenching of the lithiated intermediate with trace amounts of water will result in the formation of the starting material, 3-methyl-4-chloropyridine.
Q2: How can I minimize the formation of these byproducts?
To reduce the formation of byproducts, consider the following strategies:
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Control of Reaction Conditions: Maintain stringent anhydrous conditions and low temperatures (typically -78 °C) during the lithiation step to minimize side reactions.
-
Slow Reagent Addition: Add the organolithium reagent (e.g., n-butyllithium or LDA) slowly to the solution of the starting material to control the exotherm and improve selectivity.
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High-Purity Reagents: Use high-quality, dry solvents and reagents to prevent unwanted side reactions.
-
Efficient Quenching: Ensure rapid and efficient quenching of the lithiated intermediate with a large excess of dry carbon dioxide (e.g., by pouring the reaction mixture onto crushed dry ice) to favor carboxylation over other side reactions.
Q3: What analytical techniques are recommended for identifying byproducts?
A combination of chromatographic and spectroscopic techniques is typically employed for the identification and quantification of byproducts:
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High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from impurities. Method development with different columns and mobile phases may be necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile byproducts, especially after derivatization (e.g., esterification of the carboxylic acid).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of byproducts without the need for derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities if they are present in sufficient quantities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Low yield of the desired product | Incomplete lithiation or premature quenching of the lithiated intermediate. | Ensure strictly anhydrous conditions. Use freshly titrated organolithium reagent. Add the organolithium reagent slowly at low temperature. |
| Presence of a significant amount of starting material | Incomplete reaction. | Increase the reaction time or the equivalents of the organolithium reagent. |
| Detection of an isomeric byproduct | Non-regioselective lithiation. | Use a more sterically hindered base like Lithium Diisopropylamide (LDA) instead of n-butyllithium. Optimize the reaction temperature and solvent. |
| Formation of 3-methylpicolinic acid | Reductive dehalogenation. | Use a less reactive organolithium reagent or a lower reaction temperature. |
| Inconsistent results between batches | Variation in reagent quality or reaction setup. | Standardize the procedure, use reagents from the same batch if possible, and ensure consistent reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a solution of 3-methyl-4-chloropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by pouring the mixture onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, then add water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Hypothetical Byproduct Profile in a Synthesis Batch
| Compound | Retention Time (min) | Area % (HPLC) | Proposed Structure |
| This compound | 12.5 | 95.2 | Desired Product |
| 3-methyl-4-chloropyridine | 8.2 | 2.5 | Starting Material |
| 5-chloro-6-methylpicolinic acid | 11.8 | 1.8 | Isomeric Byproduct |
| 3-methylpicolinic acid | 10.5 | 0.5 | Dehalogenated Byproduct |
Visualizations
Technical Support Center: Overcoming Poor Regioselectivity in the Chlorination of 3-Methylpicolinic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the regioselective chlorination of 3-methylpicolinic acid. The information provided is intended to aid in troubleshooting common issues and to provide strategies for achieving desired product isomers.
Frequently Asked Questions (FAQs)
Q1: What are the likely positions for chlorination on the 3-methylpicolinic acid ring?
The pyridine ring is electron-deficient, which makes electrophilic substitution, such as chlorination, more challenging than for benzene. The nitrogen atom deactivates the ring, particularly at the C2, C4, and C6 positions. Therefore, electrophilic attack is generally directed to the C3 and C5 positions. In the case of 3-methylpicolinic acid, the available positions for chlorination on the ring are C4, C5, and C6. The C2 position is occupied by the carboxylic acid group and the C3 position by the methyl group. The primary products are typically the 4-chloro and 6-chloro isomers. Chlorination of the methyl group can also occur under certain conditions, leading to a chloromethyl substituent.
Q2: What are the main factors influencing the regioselectivity of the chlorination of 3-methylpicolinic acid?
The regioselectivity of the chlorination of 3-methylpicolinic acid is a balance of several factors:
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, directing electrophiles to the C3 and C5 positions. The carboxylic acid group at C2 is also electron-withdrawing, further deactivating the ring. The methyl group at C3 is weakly electron-donating, which can slightly activate the positions ortho and para to it (C2, C4, and C6). The interplay of these electronic effects makes predicting the major isomer challenging.
-
Steric Hindrance: The carboxylic acid group at the C2 position and the methyl group at the C3 position can sterically hinder the approach of the chlorinating agent to the C4 position.[1] This may favor chlorination at the less hindered C6 position.
-
Reaction Conditions: The choice of chlorinating agent, solvent, temperature, and the presence of a catalyst can significantly influence the regioselectivity. For instance, harsher conditions, such as high temperatures, may lead to a mixture of products and side reactions.
Q3: I am observing a mixture of 4-chloro and 6-chloro isomers. How can I improve the selectivity for one over the other?
Achieving high selectivity between the C4 and C6 positions can be difficult. Here are some strategies to try:
-
For 6-chloro selectivity: Given the steric hindrance around the C4 position from the adjacent methyl and carboxylic acid groups, reactions that are more sensitive to steric bulk are more likely to favor the 6-chloro isomer.[1] Using a bulkier chlorinating agent or a catalyst system that involves a sterically demanding intermediate may enhance selectivity for the C6 position.
-
For 4-chloro selectivity: While sterically less favored, electronic activation from the methyl group might direct to the C4 position. Milder reaction conditions and less bulky chlorinating agents could potentially favor the 4-chloro isomer. Additionally, strategies involving N-oxide formation can be employed to direct functionalization to the C4 position.
Q4: Can chlorination occur on the methyl group? How can I avoid this?
Yes, chlorination of the methyl group is a common side reaction, particularly under radical conditions (e.g., high temperatures, UV light, or with radical initiators). To minimize side-chain chlorination, it is best to use conditions that favor electrophilic aromatic substitution. This includes:
-
Performing the reaction in the dark.
-
Avoiding high temperatures.
-
Using chlorinating agents that are known to favor ring substitution (e.g., NCS, SO2Cl2) over radical abstraction.
Q5: Are there alternative methods to direct chlorination for achieving specific isomers?
Yes, when direct chlorination provides poor selectivity, alternative strategies can be employed:
-
N-Oxide Chemistry: Conversion of the pyridine nitrogen to an N-oxide activates the C4 and C6 positions towards electrophilic attack. Subsequent treatment with a chlorinating agent like POCl3 or SO2Cl2 can lead to selective chlorination, often favoring the 4-position. The N-oxide can then be removed by reduction.
-
Directed Ortho-Metalation: While less common for this specific substitution pattern, directed ortho-metalation strategies could potentially be adapted. This would involve protecting the carboxylic acid and then using a directing group to achieve metalation at a specific position, followed by quenching with a chlorine source.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion / No Reaction | 1. Insufficiently reactive chlorinating agent. 2. Reaction temperature is too low. 3. Deactivation of the pyridine ring by the carboxylic acid group. | 1. Use a more powerful chlorinating agent (e.g., Cl2 in an appropriate solvent, or SO2Cl2 with a catalyst). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Consider converting the carboxylic acid to an ester to reduce its deactivating effect. |
| Formation of Multiple Isomers (Poor Regioselectivity) | 1. Reaction conditions are too harsh (high temperature). 2. The chosen chlorinating agent is not selective. 3. Competing electronic and steric effects of the substituents. | 1. Lower the reaction temperature. 2. Screen different chlorinating agents (e.g., NCS, SO2Cl2, Cl2). 3. Employ a strategy that offers higher regiocontrol, such as the N-oxide method. |
| Significant Side-Chain Chlorination (on the methyl group) | 1. Radical reaction pathway is competing with the electrophilic pathway. 2. High reaction temperature or exposure to light. | 1. Use a chlorinating agent that favors electrophilic substitution (e.g., NCS). 2. Conduct the reaction in the dark and at a lower temperature. 3. Avoid radical initiators. |
| Formation of Tar or Dark-Colored Byproducts | 1. Reaction conditions are too aggressive. 2. Decomposition of the starting material or product. | 1. Lower the reaction temperature. 2. Use a milder chlorinating agent. 3. Shorten the reaction time. |
| Difficulty in Product Isolation and Purification | 1. Similar polarity of the starting material and chlorinated isomers. 2. Presence of multiple byproducts. | 1. Convert the carboxylic acid to an ester before chromatography to alter its polarity. 2. Optimize the reaction to minimize byproducts. 3. Consider crystallization as a purification technique. |
Data Presentation
Direct comparative data for the chlorination of 3-methylpicolinic acid is limited in the literature. The following table provides expected regioselectivity based on studies of related substituted pyridines. The actual isomer ratios for 3-methylpicolinic acid may vary.
| Chlorinating Agent | Typical Conditions | Expected Major Isomer(s) | Notes |
| N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CH3CN), RT to reflux | Mixture of 4-chloro and 6-chloro | Generally milder conditions, may offer better control. |
| Sulfuryl Chloride (SO2Cl2) | Neat or in a chlorinated solvent, 0 °C to RT | Mixture of 4-chloro and 6-chloro | Can be more reactive than NCS. |
| Chlorine (Cl2) | Gaseous Cl2 in an acidic medium or solvent | Mixture of isomers, potential for over-chlorination | Harsher conditions, often less selective. |
| POCl3 (on N-oxide) | Neat or in a high-boiling solvent, reflux | 4-chloro and/or 6-chloro | Selectivity depends on the substrate and reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for Chlorination with N-Chlorosuccinimide (NCS)
This protocol is a general starting point and may require optimization.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylpicolinic acid (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-chlorosuccinimide (1.0-1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.
Protocol 2: Chlorination via the N-Oxide
This two-step procedure can offer better regioselectivity.
Step 1: Synthesis of 3-Methylpicolinic Acid N-oxide
-
Oxidation: Dissolve 3-methylpicolinic acid (1.0 eq) in a suitable solvent like acetic acid or dichloromethane. Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (with a suitable catalyst) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Isolation: Quench the reaction and work up appropriately to isolate the N-oxide product.
Step 2: Chlorination of the N-oxide
-
Reaction Setup: In a flame-dried flask, place the 3-methylpicolinic acid N-oxide (1.0 eq).
-
Chlorination: Add phosphorus oxychloride (POCl3) (excess, can be used as solvent) or sulfuryl chloride (SO2Cl2) in a suitable solvent.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: Carefully quench the excess chlorinating agent with ice water. Neutralize the solution with a base (e.g., NaHCO3 or NaOH).
-
Extraction and Purification: Extract the product with an organic solvent, dry, and purify as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the chlorination of 3-methylpicolinic acid.
Caption: Troubleshooting logic for poor regioselectivity in chlorination.
References
Technical Support Center: Troubleshooting Guide for the Synthesis of Substituted Pyridines
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the synthesis of substituted pyridines.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Q: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in the Hantzsch synthesis are a common problem, often stemming from suboptimal reaction conditions, incomplete oxidation of the 1,4-dihydropyridine intermediate, or the formation of side products.[1][2]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient.[1] Consider alternative catalysts and solvent systems to improve yields. For example, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to significantly boost yields.[1][3] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles can also lead to high yields in shorter reaction times.[1]
-
Ensure Complete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to form the pyridine ring.[1][4] Incomplete oxidation is a direct cause of low yields. Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid, potassium permanganate, and iodine.[1][2] Monitoring the reaction with TLC or LC-MS can confirm the complete conversion of the dihydropyridine intermediate.
-
Minimize Side Reactions: Byproduct formation can consume starting materials and lower the yield of the desired product.[1] The order of reagent addition is crucial, especially in unsymmetrical Hantzsch syntheses, to avoid the formation of undesired intermediates.[1] It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]
Issue 2: Unexpected Byproducts in Bohlmann-Rahtz Pyridine Synthesis
Q: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. What could be the cause and how can I address it?
A: The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, can sometimes lead to side reactions or issues with regioselectivity, especially if the reaction conditions are not optimized.[5][6]
Troubleshooting Steps:
-
Control Reaction Temperature: High temperatures required for the cyclodehydration step can be a significant drawback, potentially leading to decomposition or side reactions.[6] The use of acid catalysis, either Brønsted or Lewis acids, can allow the reaction to proceed at lower temperatures.[6]
-
Address Lack of Regiocontrol: The formation of isomers can occur depending on the substitution pattern of the enamine and the ethynylketone.[1] The regiochemical outcome is determined by the initial Michael addition. A careful selection of starting materials based on their electronic and steric properties is key to favoring the desired regioisomer.[1]
-
Consider In Situ Enamine Generation: Since enamines are not always readily available, generating them in situ from a 1,3-dicarbonyl compound and ammonium acetate can improve the efficiency of the process.[6]
Issue 3: Inefficiency in Guareschi-Thorpe Pyridine Synthesis
Q: My Guareschi-Thorpe synthesis is inefficient and low-yielding. Are there any modern modifications to improve this reaction?
A: The classical Guareschi-Thorpe reaction, which prepares 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound, can indeed be inefficient.[1][7] However, modern modifications have significantly improved its effectiveness.
Troubleshooting Steps:
-
Adopt Modern Aqueous Conditions: A highly effective and environmentally friendly modification involves using ammonium carbonate in an aqueous medium.[8] Ammonium carbonate serves as both the ammonia source and a buffer, often leading to the precipitation of the pure product directly from the reaction mixture, which simplifies workup and results in high yields.[8] This approach also avoids the need for organic solvents and sometimes a separate catalyst.[8]
-
Minimize Hydrolysis of Cyano Group: A common side reaction is the hydrolysis of the nitrile group in pyridine-3-carbonitriles.[8] Using anhydrous organic solvents can reduce this. If an aqueous medium is used, a buffered system helps maintain a neutral pH to minimize hydrolysis.[8]
Issue 4: Poor Regioselectivity in Pyridine Substitution Reactions
Q: I am struggling to achieve the desired regioselectivity in my pyridine substitution reactions. What strategies can I employ?
A: Achieving regioselectivity in the functionalization of the pyridine ring is a common challenge due to the electronic nature of the heterocycle.
Troubleshooting Steps:
-
For Nucleophilic Aromatic Substitution: These reactions inherently favor the C2 and C4 positions due to the stabilization of the Meisenheimer intermediate by the nitrogen atom.[9] To influence the C2 vs. C4 selectivity, consider the steric hindrance of the nucleophile and any substituents on the pyridine ring. Bulky nucleophiles or substituents near the C2 position will favor attack at the C4 position.[9]
-
For Electrophilic Aromatic Substitution: Pyridine is generally unreactive towards electrophilic aromatic substitution. To overcome this, you can use activating groups on the ring or convert the pyridine to its more reactive N-oxide.[9] Pyridine N-oxide directs substitution to the C4 position, and the N-oxide can be subsequently removed.[9]
-
Achieving C3 Substitution: Directing substitution to the C3 position is challenging. One strategy is to use directed ortho-metalation, where a directing group at C2 or C4 can direct lithiation to the C3 position, followed by quenching with an electrophile.[9]
-
For Minisci Radical Alkylation: To achieve C4-selectivity and avoid a mixture of C2 and C4 products, a removable blocking group, such as a maleate-derived group, can be used to direct the radical attack to the C4 position.[10]
Issue 5: Challenges in Purification of Pyridine Compounds
Q: I am facing difficulties in purifying my substituted pyridine products, particularly with removing water and other impurities.
A: Pyridine and its derivatives can be challenging to purify due to their hygroscopic nature and the presence of closely boiling impurities.[11]
Troubleshooting Steps:
-
Removing Water: Pyridine is hygroscopic and forms an azeotrope with water, making simple distillation ineffective for complete drying.[11] For initial drying, use a desiccant like solid potassium hydroxide (KOH).[11] For obtaining anhydrous pyridine, use a stronger drying agent like calcium hydride (CaH₂) followed by distillation.[11]
-
Removing Other Impurities: Commercial pyridine can contain impurities like picolines and lutidines with similar boiling points.[11] Purification can be achieved by treatment with an oxidizing agent like potassium permanganate (KMnO₄) followed by distillation to remove oxidized impurities.[11]
-
Recrystallization for Solid Products: For solid pyridine derivatives, recrystallization is often the most effective purification method.[12] Ethanol is a commonly used solvent for this purpose.[12]
Issue 6: Problems with Reaction Scale-Up
Q: My pyridine synthesis works well on a small scale, but I'm encountering problems with reduced yields and increased reaction times upon scale-up. What should I consider?
A: Scaling up multicomponent pyridine syntheses often presents challenges that are not apparent at the lab scale, such as issues with heat transfer, mixing, and changes in impurity profiles.[3]
Troubleshooting Steps:
-
Heat Transfer Management: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to inefficient heat transfer and localized overheating.[12] This can be managed by using a reactor with better temperature control and ensuring efficient stirring.[12]
-
Optimize Mixing: Inadequate mixing in larger reactors can lead to localized concentration gradients, promoting side reactions.[3] Ensure you are using appropriate stirring equipment to maintain a homogeneous reaction mixture.[12]
-
Controlled Reagent Addition: The rate of reagent addition becomes more critical on a larger scale.[12] A slow and controlled addition can help manage reaction exotherms and minimize the formation of byproducts.[12]
-
Consider Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields, shorter reaction times, and a safer process.[3]
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Hantzsch Pyridine Synthesis
| Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Refluxing Ethanol (Traditional) | Ethanol | Reflux | >8 | Low | [1] |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles | N/A (Ultrasonic) | <1 | >90 | [1] |
| γ-Al2O3 Nanoparticles | Solvent-free | 90 | <1 | up to 95 | [1] |
| Iodine | Methanol | Reflux | N/A | High | [1][13] |
Table 2: Comparison of Selected Synthesis Methods for Terpyridine Analogs
| Method | Key Reagents | Catalyst/Base | Solvent | Typical Yield | Reference |
| Kröhnke-type, one-pot | 2-Acetylpyridine, Aromatic Aldehyde, Ammonia | Potassium Hydroxide | Methanol | Moderate to Excellent | [12] |
| Two-step from Ethyl Picolinate | Ethyl Picolinate, Acetone, Ammonium Formate | Sodium Hydride | 1,2-dimethoxyethane | up to 66% | [12] |
| Palladium-Catalyzed Cross-Coupling | 4'-halo-2,2':6',2''-terpyridine, Pyridine-4-boronic acid | Palladium complex, Base | Various | High | [12] |
Experimental Protocols
Protocol 1: Modified Guareschi-Thorpe Synthesis of a Pyridine-3-carbonitrile
This protocol describes a modern, efficient, and environmentally friendly method for the synthesis of hydroxy cyanopyridines.[8]
Materials:
-
Ethyl cyanoacetate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
Procedure:
-
Combine all reactants in a sealed vessel.
-
Stir the mixture at 80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
Protocol 2: Kröhnke Pyridine Synthesis (Solvent-Free)
This protocol outlines a solvent-free approach for the Kröhnke synthesis, which can lead to excellent yields.[14]
Materials:
-
α,β-Unsaturated carbonyl compound (chalcone) (1.0 mmol)
-
α-Pyridinium methyl ketone salt (1.0 mmol)
-
Ammonium acetate (5.0 mmol)
Procedure:
-
Grind a mixture of the chalcone and ammonium acetate in a mortar and pestle.
-
Add the α-pyridinium methyl ketone salt to the mixture.
-
Heat the mixture in an oil bath at 120-130°C for 1-2 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the solidified mass and filter the solid product.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Protocol 3: Directed ortho-Metalation for C3-Substitution
This protocol provides a general procedure for achieving substitution at the C3 position of pyridine.[9]
Materials:
-
Substituted pyridine (e.g., 2-chloropyridine)
-
Lithium amide base (e.g., LDA)
-
Anhydrous solvent (e.g., THF)
-
Electrophile
Procedure:
-
Dissolve the substituted pyridine in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of the lithium amide base (typically 1.1 equivalents).
-
Stir the reaction mixture at -78°C for the appropriate time (30 minutes to several hours).
-
Add the electrophile to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.
Visualizations
Caption: A troubleshooting decision tree for pyridine synthesis.
Caption: Factors influencing regioselectivity in pyridine substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyridine synthesis [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions on the pyridine ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Core Concepts
Q1: Why is my nucleophilic substitution reaction on the pyridine ring not working?
Nucleophilic aromatic substitution (SNAr) on pyridine is highly dependent on the electronic properties of the ring and the position of the leaving group. The pyridine ring is naturally electron-deficient, which makes it more suitable for SNAr than benzene.[1][2] However, for a successful reaction, the leaving group must be located at a position activated by the ring nitrogen, which are the C-2 (ortho) or C-4 (para) positions.[1] Attack at these positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, which stabilizes it.[3] Substitution at the C-3 (meta) position is not favored because this stabilization is not possible.[1] Furthermore, the ring often requires activation by an additional electron-withdrawing group (EWG) to enhance its electrophilicity.[4]
Q2: How do I choose the correct position for substitution on the pyridine ring?
Always target the C-2 or C-4 positions for substitution. These positions are electronically activated by the ring nitrogen, which can stabilize the negatively charged intermediate formed during the addition-elimination mechanism.[1] The C-4 position is often kinetically favored over the C-2 position, though this is highly dependent on the specific nucleophile and reaction conditions.[3] Reactions at the C-3 position generally do not occur via the standard SNAr mechanism.[1]
Caption: Preferred positions for SNAr on the pyridine ring.
Troubleshooting Low Yield & Reactivity
Q3: My reaction yield is low. What are the common causes and how can I improve it?
Low yields can stem from several factors: poor substrate activation, an inadequate leaving group, suboptimal solvent or base, or competitive side reactions.
Troubleshooting Steps:
-
Assess Substrate Activation: If your pyridine substrate lacks a strong electron-withdrawing group (EWG) like -NO2 or -CN, the reaction may be sluggish. Consider if a more activated substrate can be used.
-
Evaluate the Leaving Group: The nature of the leaving group is critical. Halogens are common, with a typical reactivity order of F >> Cl ≈ Br.[5] For N-methylpyridinium salts, a different order has been observed where cyano groups are excellent leaving groups.[6] See the data table below for comparisons.
-
Optimize the Solvent: Polar aprotic solvents like DMSO or THF are often effective for SNAr reactions as they can dissolve ionic nucleophiles and do not excessively solvate the nucleophile, preserving its reactivity.[1]
-
Choose the Right Base: A base is often required to neutralize the proton generated if the nucleophile is neutral (e.g., an amine) or to deprotonate a weak nucleophile. The choice of base can significantly impact yield.[7][8] For instance, in some amination reactions, using a combination of CsOAc and K3PO4 in pyridine as a solvent dramatically increased the yield.[7]
-
Increase Temperature: SNAr reactions on less reactive substrates often require elevated temperatures to proceed at a reasonable rate.[9]
Q4: My pyridine substrate is unreactive. What strategies can I use to promote the reaction?
If your substrate is not sufficiently electron-deficient, you have several options:
-
N-Oxidation: Convert the pyridine to a pyridine-N-oxide. The N-oxide group is strongly activating and directs nucleophilic attack to the C-2 and C-4 positions. The oxide can be removed later in the synthesis.
-
Quaternization: Alkylating the pyridine nitrogen to form a pyridinium salt dramatically increases the ring's electrophilicity and makes it much more susceptible to nucleophilic attack.[6]
-
Use of Stronger Nucleophiles: Very strong nucleophiles, such as organolithiums or sodium amide (NaNH₂), can sometimes react with pyridines that lack a good leaving group, displacing a hydride ion in what is known as the Chichibabin reaction.[1][2]
Caption: A troubleshooting workflow for low-yield SNAr reactions.
Reaction Components & Conditions
Q5: Which leaving group is the best for SNAr on a pyridine ring?
The efficiency of the leaving group depends on the specific pyridine system.
-
For neutral halopyridines: The established trend is that fluoride (F) is a much better leaving group than chloride (Cl) or bromide (Br).[5] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.
-
For N-methylpyridinium salts: The reactivity order can change. In reactions with piperidine, cyano (-CN) groups were found to be the most effective leaving groups, followed by halides.[6]
Table 1: Relative Reactivity of Leaving Groups on N-Methylpyridinium Ions [6]
| Leaving Group at C-2 | Relative Reactivity Order |
| -CN | 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I |
| Halides | F is roughly equivalent to other halogens in this system |
Q6: What is the best solvent and base for my reaction?
-
Solvents: Polar aprotic solvents (e.g., DMF, DMSO, THF, Acetonitrile) are generally preferred.[1][10] In some cases, using pyridine itself as the solvent can significantly increase yields.[7] Aqueous conditions using additives like hydroxypropyl methylcellulose (HPMC) have also been developed as a greener alternative, showing efficacy comparable to organic solvents.[8]
-
Bases: The choice of base is highly context-dependent.
-
For neutral nucleophiles like amines, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) is needed to quench the acid formed.[7]
-
For weak nucleophiles, a stronger base may be needed to deprotonate it in situ.
-
Screening different bases is often necessary. For example, in one study, KOH was found to be highly effective in aqueous HPMC, while a combination of CsOAc:K₃PO₄ worked best for a difficult amination in pyridine solvent.[7][8]
-
Table 2: Effect of Base and Solvent on SNAr Yield [7]
| Substrate (Iodo-benzamide) | Nucleophile (n-butylamine) | Catalyst / Base | Solvent | Yield |
| 1a | 2a (3 equiv.) | Pyridine·HCl / Cs₂CO₃ | Dichloromethane | 49% |
| 1a | 2a (3 equiv.) | None / Cs₂CO₃ | Pyridine | 52% |
| 1a | 2a (5 equiv.) | Pyridine·HCl / Cs₂CO₃ | Dichloromethane | 99% |
| 1b (aniline derivative) | 2b | Pyridine·HCl / Cs₂CO₃ | Dichloromethane | 0% |
| 1b (aniline derivative) | 2b | CsOAc:K₃PO₄ (1:2) | Pyridine | 82% |
Key Experimental Protocols
Protocol 1: General Procedure for SNAr of Pyridin-2(1H)-one with an Aryne Precursor[10]
This protocol describes the synthesis of 2-phenoxypyridine derivatives via an SNAr-type reaction with benzyne generated in situ.
-
Materials:
-
Substituted Pyridin-2(1H)-one (1.0 equiv.)
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (aryne precursor, 1.2 equiv.)
-
Cesium Fluoride (CsF) (3.0 equiv.)
-
Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Water
-
-
Procedure:
-
To a stirred solution of the pyridin-2(1H)-one derivative (0.24 mmol, 1.0 equiv.) and 2-(trimethylsilyl)phenyl triflate (0.29 mmol, 1.2 equiv.) in acetonitrile, add cesium fluoride (0.72 mmol, 3.0 equiv.) at room temperature.[10]
-
Stir the mixture at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.[10]
-
Add water to the resulting residue.[10]
-
Extract the mixture with ethyl acetate (3x).[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-phenoxypyridine derivative.[10]
-
Protocol 2: Chichibabin Reaction for the Synthesis of 2-Aminopyridine[11][12]
This classic reaction uses a strong base to aminate pyridine, displacing a hydride ion.
-
Materials:
-
Pyridine (1.0 equiv.)
-
Sodium amide (NaNH₂) (1.1-1.5 equiv.)
-
Inert solvent (e.g., Toluene, Xylene)
-
Ammonium chloride solution (for quenching)
-
-
Procedure:
-
To a flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add pyridine to an inert solvent like toluene.[11]
-
Carefully add sodium amide to the solution. Caution: Sodium amide is highly reactive and moisture-sensitive.[12]
-
Heat the mixture to reflux (boiling). The reaction progress can be monitored by the evolution of hydrogen gas.[11][12]
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent or another suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry, and concentrate in vacuo.
-
Purify the product by distillation or recrystallization to obtain 2-aminopyridine.[13]
-
Visualization of Key Factors
The success of a nucleophilic substitution on the pyridine ring is a interplay of multiple factors. The diagram below illustrates the logical relationships between the key experimental variables and the desired outcomes.
Caption: Key factors influencing the outcome of SNAr on pyridine.
References
- 1. Reaction Examples [cdb.ics.uci.edu]
- 2. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. chemrxiv.org [chemrxiv.org]
- 10. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scientificupdate.com [scientificupdate.com]
Technical Support Center: Purification of Chlorinated Picolinic Acids
Welcome to the technical support center for the purification of chlorinated picolinic acids. This guide is designed for researchers, scientists, and drug development professionals to provide direct, practical solutions to challenges encountered during the purification of key compounds such as aminopyralid, clopyralid, and picloram.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of chlorinated picolinic acids in a question-and-answer format.
Issue 1: Low Yield or Product Loss During Purification
Question: My final yield of purified chlorinated picolinic acid is consistently low after crystallization or chromatographic purification. What are the common causes and how can I improve my recovery?
Answer: Low recovery is a frequent challenge and can originate from several stages of the purification process. Here is a systematic approach to troubleshooting:
-
Incomplete Extraction: The initial extraction from the reaction mixture may be inefficient. Chlorinated picolinic acids are acidic and their solubility is pH-dependent.
-
Recommendation: During workup, ensure the aqueous phase is acidified (typically to pH 1-2 with an acid like HCl) to protonate the carboxylic acid, making it less water-soluble and more amenable to extraction into organic solvents like methylene chloride or ethyl acetate.[1]
-
-
Sub-optimal Crystallization Conditions: Significant product loss can occur if the crystallization solvent is too effective or if too much solvent is used.
-
Recommendation: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2][3] For picolinic acids, which are polar, solvents like ethanol or solvent mixtures such as ethanol/water or hexane/acetone can be effective.[4][5] Always use the minimum amount of near-boiling solvent to dissolve the crude product to ensure maximum recovery upon cooling.[2] If the yield is still low, the mother liquor can be concentrated to obtain a second crop of crystals, though purity may be lower.[6]
-
-
Irreversible Adsorption: During chromatographic purification (e.g., flash chromatography on silica gel), the acidic nature of these compounds can lead to strong, sometimes irreversible, binding to the stationary phase.
-
Recommendation: Consider deactivating the silica gel with a small percentage of an acid (e.g., acetic acid or formic acid in the mobile phase) to reduce strong interactions and prevent excessive peak tailing and product loss.
-
Issue 2: Persistent Impurities in the Final Product
Question: After purification, my product is still contaminated with impurities. How can I identify and remove them?
Answer: Impurities can be starting materials, reagents, or byproducts from the synthesis. The synthesis of picloram, for instance, involves the chlorination of picolinic acid, followed by amination.[7] Potential impurities could include under-chlorinated or over-chlorinated picolinic acids or isomers.
-
Structurally Similar Impurities: Isomers and compounds with similar polarity are often difficult to separate. For example, separating different chlorinated pyridine isomers can be challenging due to very similar physical properties.[8]
-
Recommendation for Crystallization: If impurities and the desired product have different solubilities, a carefully selected solvent system for recrystallization can be effective. Sometimes, multiple recrystallizations are necessary.
-
Recommendation for Chromatography: High-Performance Liquid Chromatography (HPLC) offers better resolution than flash chromatography for difficult separations. A methodical approach to HPLC method development, including screening different columns (e.g., C18, Phenyl-Hexyl) and adjusting mobile phase pH and organic solvent, can resolve closely related impurities.[8]
-
-
Insoluble Impurities: These are typically inorganic salts or polymeric materials.
-
Recommendation: These can be removed by a "hot filtration" step. After dissolving the crude product in the minimum amount of hot solvent, the hot solution is filtered to remove the insoluble matter before being allowed to cool for crystallization.[9]
-
Issue 3: "Oiling Out" During Crystallization
Question: Instead of forming crystals, my compound separates as an oily liquid upon cooling. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in that specific solvent system, often due to a very high level of supersaturation or the presence of impurities that depress the melting point.[6][10][11]
-
Immediate Steps: Reheat the solution until the oil completely redissolves.
-
Reduce Supersaturation: Add a small amount of additional hot solvent to lower the concentration.
-
Slow Down Cooling: Allow the solution to cool very slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath.[6][10]
-
Change Solvent System: Select a solvent in which the compound is less soluble or has a higher melting point.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best general technique for purifying chlorinated picolinic acids at a lab scale? A1: For moderate to high purity requirements, recrystallization is often the most efficient and scalable method for solid compounds.[3] It is effective at removing impurities with different solubility profiles.[3] For very high purity or for separating closely related isomers, preparative HPLC is the preferred method, although it is more costly and time-consuming.
Q2: How do I choose a suitable solvent for recrystallization? A2: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] A rule of thumb is "like dissolves like"; polar compounds like picolinic acids are more soluble in polar solvents.[2] Small-scale solubility tests with various solvents (e.g., water, ethanol, ethyl acetate, acetone, and mixtures like hexane/acetone) are recommended to find the optimal system.[4][5]
Q3: What is Solid-Phase Extraction (SPE) and when should I use it? A3: Solid-Phase Extraction (SPE) is a chromatographic technique used for sample clean-up and concentration, particularly for analyzing low-level residues in complex matrices like soil or water.[12] It is generally not used for bulk, preparative-scale purification but is critical for sample preparation before analysis by methods like HPLC or LC-MS/MS to remove interfering substances from the matrix.[12]
Q4: My HPLC analysis shows poor peak shape (e.g., tailing) for my purified picolinic acid. What is the cause? A4: Peak tailing for acidic compounds like picolinic acids is often caused by secondary interactions between the analyte and residual, acidic silanol groups on the silica-based HPLC column.
-
Solution 1: Lower Mobile Phase pH: Adding an acid like formic acid or phosphoric acid (e.g., to pH 2.5-3) to the mobile phase will suppress the ionization of the silanol groups and the picolinic acid, minimizing these interactions.
-
Solution 2: Use an End-Capped Column: Modern, high-quality columns are "end-capped" to block most of the residual silanol groups.
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) can mask the active silanol sites.[8]
Data Presentation: Purification & Analysis Performance
The following tables summarize quantitative data for the analysis and purification of chlorinated picolinic acids using Solid-Phase Extraction (SPE) for sample cleanup.
Table 1: SPE Recovery Rates for Chlorinated Picolinic Acids in Various Matrices
| Analyte(s) | Sample Matrix | SPE Sorbent | Recovery (%) | Analytical Method | Reference |
|---|---|---|---|---|---|
| Clopyralid | Cattle Manure Compost | Oasis HLB | 71.5 - 78.9 | UPLC-MS/MS | [6][12] |
| Aminopyralid, Clopyralid, Picloram | Compost | AFFINIMIP® Picolinic Herbicides | >80 | HPLC-UV | [12][13] |
| Aminopyralid, Clopyralid, Picloram | Cereals (Barley) | AFFINIMIP® Picolinic Herbicides | 81.2 - 87.8 | HPLC | [8] |
| Aminopyralid, Clopyralid, Picloram | Water (Tap & Ultrapure) | AttractSPE® Disks (Anion Exchange) | >80 | LC-MS/MS |[14] |
Table 2: Method Detection & Quantification Limits
| Analyte | Sample Matrix | Method | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Clopyralid | Cattle Manure Compost | UPLC-MS/MS | 0.7 µg/kg | - | [6][12] |
| Aminopyralid | Compost | LC-MS/MS | 0.5 ng/g | 0.15 ng/g | [10] |
| Aminopyralid | Soil | LC-MS/MS | 0.0015 µg/g | 0.000246 µg/g | [15] |
| Aminopyralid | Water | LC-MS/MS | 0.05 µg/L | - | [16] |
| Aminopyralid, Clopyralid, Picloram | Vegetables & Fruits | UPLC-MS/MS | ≤ 0.036 mg/kg | < 0.010 mg/kg |[17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Picolinic Acids in Compost
This protocol is adapted from a method using AFFINIMIP® SPE Picolinic Herbicides for sample cleanup prior to HPLC analysis.[13][18]
-
Sample Preparation:
-
Weigh 5g of the compost sample into a flask.
-
Add 100mL of water and shake for 60 minutes.
-
Centrifuge the mixture at 3000g for 10 minutes.
-
Filter the supernatant through a 4-7µm filter. This solution is the loading solution.
-
-
SPE Cartridge Conditioning:
-
Use a 3mL/60mg AFFINIMIP® SPE Picolinic Herbicides cartridge.
-
Equilibrate the cartridge by passing 2mL of Acetonitrile, followed by 1mL of Water.
-
-
Sample Loading:
-
Load 3mL of the prepared sample extract (from step 1) onto the cartridge.
-
-
Washing (Interference Removal):
-
Wash 1: Pass 1mL of Water through the cartridge.
-
Dry the cartridge by applying a vacuum for 1 minute.
-
Wash 2: Pass 1mL of Acetonitrile through the cartridge.
-
-
Elution:
-
Elute the target analytes with 3mL of 98:2 (v/v) Ethyl acetate / Trifluoroacetic acid.
-
-
Final Preparation:
-
Evaporate the elution fraction to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
-
Protocol 2: General Recrystallization Procedure
This protocol outlines a general method for purifying a solid chlorinated picolinic acid.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., water, ethanol, ethyl acetate) at room temperature and at boiling. The ideal solvent will dissolve the solid when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling (using a steam bath or hot plate) while stirring. Continue to add small portions of hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
Visualizations
References
- 1. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. fao.org [fao.org]
- 6. benchchem.com [benchchem.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. benchchem.com [benchchem.com]
- 9. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 13. Clopyralid | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. affinisep.com [affinisep.com]
- 15. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 16. researchgate.net [researchgate.net]
- 17. CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids - Google Patents [patents.google.com]
- 18. affinisep.com [affinisep.com]
Technical Support Center: HPLC Analysis of 4-Chloro-3-methylpicolinic acid
Welcome to the technical support center for the HPLC analysis of 4-Chloro-3-methylpicolinic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing, encountered during their experiments.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution and the accuracy of quantification. For an acidic compound like this compound, peak tailing is often due to unwanted secondary interactions with the stationary phase or suboptimal mobile phase conditions. Follow this step-by-step guide to diagnose and resolve the issue.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting peak tailing for this compound.
Caption: A step-by-step workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for an Acidic Analyte
Objective: To suppress the ionization of this compound and minimize secondary interactions with the stationary phase by lowering the mobile phase pH. The pKa of the parent compound, picolinic acid, is approximately 5.4.[1] To ensure the analyte is in its non-ionized form, the mobile phase pH should be at least 2 units lower.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile (ACN) or methanol (MeOH)
-
Formic acid (or trifluoroacetic acid, TFA)
-
Standard solution of this compound
Procedure:
-
Prepare Mobile Phase A (Aqueous): Start with a mobile phase containing 0.1% (v/v) formic acid in water. This will typically result in a pH between 2.5 and 3.0.
-
Prepare Mobile Phase B (Organic): Use 100% ACN or MeOH.
-
Equilibrate the System: Equilibrate the HPLC system with your initial gradient or isocratic conditions.
-
Inject Standard: Inject the this compound standard and acquire the chromatogram.
-
Evaluate Peak Shape: Calculate the asymmetry factor (As). If tailing persists (As > 1.2), consider slightly lowering the pH further by increasing the acid concentration (e.g., 0.2% formic acid), ensuring the pH is within the column's stable range.[2]
Data Presentation:
| Mobile Phase pH | Asymmetry Factor (As) | Theoretical Plates (N) |
| 5.5 | 2.8 | 3,500 |
| 4.5 | 2.1 | 5,200 |
| 3.5 | 1.5 | 8,900 |
| 2.7 (0.1% Formic Acid) | 1.1 | 14,500 |
This table illustrates the expected improvement in peak shape and efficiency as the mobile phase pH is lowered.
Protocol 2: Column Selection and Evaluation
Objective: To determine if the column is the source of peak tailing and to select an appropriate column that minimizes secondary interactions.
Procedure:
-
Assess Current Column: Verify that you are using a modern, high-purity, end-capped C18 or C8 column. Older, Type A silica columns are more prone to causing peak tailing with polar analytes.
-
Column Flushing: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent, such as 100% ACN or isopropanol, to remove strongly retained compounds.
-
Test with a New Column: If flushing does not resolve the issue, replace the column with a new one of the same type to rule out column degradation.
-
Consider Alternative Stationary Phases: If tailing persists even with a new, appropriate column, consider a column with a different stationary phase. For acidic compounds, a polar-embedded or a phenyl-hexyl phase can sometimes provide better peak shape.
Data Presentation:
| Column Type | Stationary Phase | Asymmetry Factor (As) |
| Column A | Old, Type A Silica C18 | 2.5 |
| Column B | Modern, High-Purity, End-Capped C18 | 1.1 |
| Column C | Polar-Embedded C18 | 1.0 |
This table demonstrates the impact of column chemistry on peak symmetry for an acidic analyte.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause is secondary ionic interactions between the deprotonated carboxylate group of the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[3] At a mobile phase pH close to or above the pKa of the carboxylic acid (estimated to be around 5.4), the analyte will be negatively charged and can interact with positively charged sites on the stationary phase or activated silanols, leading to tailing.[1][4]
Q2: How can I effectively control the mobile phase pH to improve peak shape?
A2: To minimize tailing for an acidic compound like this compound, you should adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[5] Using a mobile phase containing 0.1% formic or trifluoroacetic acid will typically lower the pH to around 2.5-3.0, which will suppress the ionization of the carboxylic acid group and protonate the silanol groups, thus reducing secondary interactions.[3][6]
Q3: Can metal chelation cause peak tailing for this compound?
A3: Yes, picolinic acid and its derivatives are known chelating agents. Trace metal contaminants in the silica packing material or from stainless steel components of the HPLC system (like frits and tubing) can interact with the analyte, causing peak tailing.[7] If you suspect metal chelation, you can try using a column with low metal content or add a competing chelating agent like a low concentration of EDTA to the mobile phase (if compatible with your detection method).
Q4: My peak tailing is worse for early-eluting peaks. What could be the cause?
A4: If tailing is more pronounced for early-eluting peaks, it could be an indication of extra-column dead volume in your HPLC system.[6] This can be caused by using tubing with a large internal diameter, poorly made connections, or a large volume detector cell. Ensure all connections are secure and use tubing with the smallest practical internal diameter.
Q5: I am using a low pH mobile phase and a good quality column, but I still see some tailing. What else can I try?
A5: If you have addressed the primary causes, consider the following:
-
Sample Overload: Try injecting a more dilute sample.[3]
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. Injecting in a strong solvent can cause peak distortion.[3]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM for UV detection) can sometimes help mask residual silanol interactions.[3][6]
-
Mobile Phase Additives: For basic compounds, a small amount of an amine like triethylamine (TEA) is sometimes added to the mobile phase to compete for active silanol sites. While less common for acidic compounds, it is a strategy to consider if all else fails.[4]
Q6: What is an acceptable asymmetry factor?
A6: An ideal peak has an asymmetry factor of 1.0. In practice, a value between 0.9 and 1.2 is generally considered acceptable for most applications. Values above 1.2 indicate significant peak tailing that should be addressed.[2][3]
References
- 1. Picolinic Acid [drugfuture.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. labcompare.com [labcompare.com]
- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the formation of isomeric impurities in pyridine synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on minimizing the formation of isomeric impurities during the synthesis of substituted pyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during common pyridine synthesis methods, focusing on the formation of isomeric impurities.
Hantzsch Pyridine Synthesis
Issue: Formation of Regioisomeric Impurities in Unsymmetrical Pyridine Synthesis
When using two different β-dicarbonyl compounds to synthesize an unsymmetrically substituted pyridine, the formation of a mixture of regioisomers is a common problem.
Question: My Hantzsch reaction with two different β-ketoesters is producing a mixture of isomeric pyridines. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity in unsymmetrical Hantzsch synthesis is crucial to avoid tedious purification steps and improve the overall yield of the desired isomer. The key is to control the initial condensation steps of the reaction.
Troubleshooting Steps:
-
Stepwise Reagent Addition: Instead of a one-pot reaction where all components are mixed at once, a stepwise approach is highly recommended.
-
Pre-formation of the Enamine: React the more reactive β-ketoester with ammonia or an ammonium salt first to form the enamine intermediate. Then, add the second, less reactive β-ketoester and the aldehyde. This directed approach can significantly favor the formation of one regioisomer.
-
Knoevenagel Condensation First: Alternatively, pre-reacting the aldehyde with one of the β-ketoesters under Knoevenagel condensation conditions can be followed by the addition of the second β-ketoester and the nitrogen source.[1]
-
-
Influence of Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar protic (e.g., ethanol, methanol) to aprotic (e.g., THF, DMF) to determine the optimal conditions for your specific substrates.[2]
-
Catalyst: The use of a catalyst can enhance the rate of the desired reaction pathway. Acid catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids can be employed.[1] For instance, ultrasonic irradiation in aqueous micelles with PTSA as a catalyst has been shown to improve yields significantly, which can be indicative of a more controlled reaction.[1]
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product, though this may require longer reaction times.
-
-
Microwave-Assisted Synthesis: Microwave irradiation has been reported to improve yields and reduce reaction times in Hantzsch synthesis.[3] The rapid and uniform heating may also influence the selectivity of the reaction.
Experimental Protocol: Regioselective Hantzsch Synthesis of Unsymmetrical Pyridines
This protocol outlines a stepwise approach to favor the formation of a specific regioisomer.
Materials:
-
Aldehyde (1 equivalent)
-
β-ketoester 1 (1 equivalent)
-
β-ketoester 2 (1 equivalent)
-
Ammonium acetate (1.2 equivalents)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve β-ketoester 1 (the more reactive of the two) and ammonium acetate in ethanol.
-
Stir the mixture at room temperature for 30 minutes to promote the formation of the enamine.
-
To this mixture, add the aldehyde and β-ketoester 2.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The intermediate dihydropyridine may precipitate. If so, collect the solid by filtration.
-
The crude dihydropyridine is then oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate) in an appropriate solvent.[1]
-
Purify the final pyridine product by column chromatography or recrystallization.
Logical Workflow for Troubleshooting Isomeric Impurities in Hantzsch Synthesis
Kröhnke Pyridine Synthesis
Issue: Ambiguous Regiochemistry with Unsymmetrical Intermediates
The Kröhnke synthesis is a powerful method for preparing 2,4,6-trisubstituted pyridines.[4] The regiochemistry is generally well-defined by the reaction mechanism. However, the use of unsymmetrical α,β-unsaturated carbonyl compounds could potentially lead to isomeric products, although this is less common.
Question: I am concerned about the potential for isomeric impurities in my Kröhnke synthesis. How is the regioselectivity determined?
Answer:
The regioselectivity of the Kröhnke synthesis is dictated by the specific roles of the reactants in the reaction mechanism.[4]
-
The α-pyridinium methyl ketone salt provides the atoms that will become C2 and C3 of the pyridine ring.
-
The α,β-unsaturated carbonyl compound provides the atoms for C4, C5, and C6.
-
The ammonium acetate serves as the nitrogen source for the N1 position.
Key Factors Ensuring High Regioselectivity:
-
Mechanism: The reaction proceeds through a Michael addition of the enolate of the α-pyridinium methyl ketone to the β-position of the α,β-unsaturated carbonyl compound. This is followed by cyclization and aromatization.[4] This well-defined pathway ensures a specific arrangement of the substituents in the final pyridine product.
-
Reactant Structure: The inherent structure of the two main reactants directs the formation of a single major regioisomer.
Troubleshooting Steps to Ensure Regiochemical Purity:
-
Purity of Starting Materials: Ensure the purity of both the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound. Impurities in the starting materials can lead to side reactions and the formation of unexpected products.
-
Controlled Reaction Conditions: While the mechanism is robust, extreme conditions could potentially lead to side reactions.
-
Confirmation of Structure: Unequivocally confirm the structure of your final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to ensure the expected regiochemistry.
Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Pyridine via Kröhnke Synthesis
This protocol describes a general procedure for the Kröhnke synthesis.
Materials:
-
α-Pyridinium methyl ketone salt (1 equivalent)
-
α,β-Unsaturated carbonyl compound (1 equivalent)
-
Ammonium acetate (excess, e.g., 10 equivalents)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,6-trisubstituted pyridine.
Reaction Pathway for Kröhnke Pyridine Synthesis
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best for identifying and quantifying isomeric pyridine impurities?
A1: A combination of chromatographic and spectroscopic methods is ideal.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating isomeric pyridines. With a suitable column and mobile phase, you can achieve baseline separation of regioisomers, allowing for their quantification.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also highly effective, particularly for more volatile pyridine derivatives. The gas chromatography separates the isomers, and the mass spectrometer provides structural information for identification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of pyridine isomers. The chemical shifts and coupling patterns of the protons and carbons on the pyridine ring are highly sensitive to the positions of the substituents, allowing for unambiguous identification of each isomer.
Q2: Can the choice of catalyst influence the ratio of isomeric products?
A2: Yes, the catalyst can play a significant role in controlling regioselectivity. In many pyridine syntheses, the catalyst can preferentially activate one reaction site over another or stabilize a particular transition state, thereby directing the reaction towards a specific isomer. For example, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, an amine base in ethanol and an ionic base in acetonitrile were found to promote different pathways in the final oxidation step, influencing the overall reaction efficiency.[8]
Q3: How does solvent choice impact the formation of isomeric impurities?
A3: The solvent can influence both the reaction rate and the selectivity.[2] Solvent properties such as polarity, proticity, and coordinating ability can affect the solubility of reactants and intermediates, stabilize or destabilize transition states, and in some cases, participate in the reaction mechanism. For the Kröhnke synthesis, glacial acetic acid often gives good yields as it also acts as a catalyst.[5] It is advisable to screen different solvents to find the optimal conditions for minimizing isomeric impurities for a specific reaction.
Data on Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Hantzsch and Kröhnke pyridine syntheses. While direct comparisons of isomeric ratios are not always available in the literature, high yields often correlate with higher selectivity.
Table 1: Hantzsch Synthesis of 1,4-Dihydropyridines (Precursors to Pyridines)
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid (PTSA), ultrasonic irradiation in aqueous micelles | 96 | [1] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ceric Ammonium Nitrate (CAN), solvent-free, room temperature | 94 | [3] |
| 3-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Microwave irradiation, ethanol | 92 | [3] |
Table 2: Kröhnke Synthesis of 2,4,6-Trisubstituted Pyridines
| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl Compound | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Phenacylpyridinium bromide | Chalcone | Glacial Acetic Acid | Reflux (~120) | High | [9] |
| Substituted N-phenacylpyridinium salts | Various Chalcones | Methanol | Reflux | Good to Excellent | [4] |
| N-Phenacylpyridinium bromide | Chalcone | Solvent-free | 100 | 97 | [9] |
| 2-Acetylpyridine | 4-Methoxybenzaldehyde | Methanol/Aqueous Ammonia | Reflux | High | [10] |
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. figshare.com [figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and degradation of 4-Chloro-3-methylpicolinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Chloro-3-methylpicolinic acid. The information is intended for researchers, scientists, and drug development professionals. Please note that due to limited direct literature on this specific compound, some information provided is based on the chemical properties of structurally related compounds such as picolinic acid derivatives and chloropyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on general principles of chemical stability for pyridine carboxylic acids, the primary factors that can induce degradation of this compound include:
-
pH: Both acidic and basic conditions can catalyze hydrolysis of the carboxylic acid group or potentially lead to other degradative reactions.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]
-
Light: Exposure to UV or visible light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, potential degradation pathways, inferred from related compounds, may include:
-
Decarboxylation: Loss of the carboxylic acid group, particularly at elevated temperatures.
-
Hydrolysis: Under certain conditions, the chloro- group could potentially be hydrolyzed to a hydroxyl group, though this is generally less favorable on an aromatic ring.
-
Oxidation: The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides.
-
Photodegradation: UV light can induce cleavage of the C-Cl bond or other ring-opening reactions.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions before each experiment. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light. |
| pH instability in experimental buffer | Ensure the pH of your experimental buffer is within a stable range for the compound. Perform a pH stability study if necessary. |
| Photodegradation during experiment | Conduct experiments under low-light conditions or use amber-colored labware to protect the compound from light exposure. |
Issue 2: Appearance of unknown peaks in chromatography analysis.
| Possible Cause | Troubleshooting Step |
| Forced degradation during sample preparation | Minimize the time between sample preparation and analysis. Avoid high temperatures or exposure to strong acids/bases during sample processing. |
| Contamination of solvent or reagents | Use high-purity solvents and reagents. Run a blank analysis to check for any interfering peaks. |
| Identification of degradation products | If degradation is suspected, perform forced degradation studies under controlled conditions (see Experimental Protocols) to identify potential degradation products. |
Quantitative Data on Stability
The following tables present hypothetical quantitative data based on forced degradation studies of similar compounds. These values should be considered as illustrative examples.
Table 1: Hypothetical Degradation of this compound under Different Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Product(s) |
| Acidic (0.1 M HCl) | 24 hours | 60°C | 15% | Decarboxylated product |
| Basic (0.1 M NaOH) | 24 hours | 60°C | 25% | Decarboxylated and hydroxylated products |
| Oxidative (3% H₂O₂) | 8 hours | Room Temp | 10% | N-oxide derivative |
| Thermal | 48 hours | 80°C | 20% | Decarboxylated product |
| Photolytic (UV light) | 12 hours | Room Temp | 30% | Ring-opened products, dechlorinated product |
Table 2: Hypothetical pH-Rate Profile for the Degradation of this compound at 25°C
| pH | Observed Rate Constant (k_obs) (s⁻¹) |
| 2.0 | 1.5 x 10⁻⁷ |
| 4.0 | 5.0 x 10⁻⁸ |
| 7.0 | 1.0 x 10⁻⁸ |
| 9.0 | 8.0 x 10⁻⁸ |
| 12.0 | 2.5 x 10⁻⁷ |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 12 hours.
-
-
Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Analyze all samples, including a control sample (stock solution stored under normal conditions), by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general HPLC method that can be adapted to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 270 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
References
How to control exothermic reactions in pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage exothermic reactions during pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dangerous exothermic events in common pyridine syntheses?
A1: Uncontrolled exothermic events in pyridine synthesis are primarily driven by highly reactive intermediates and condensation steps. In the Chichibabin synthesis, the addition of sodium amide to pyridine is highly exothermic. The Hantzsch synthesis involves an initial, often vigorous, aldol-type condensation and a subsequent exothermic oxidation step. The Bönnemann cyclization, while often more controlled, can also release significant heat depending on the catalyst and reaction conditions.
Q2: How can I effectively monitor the internal temperature of my reaction?
A2: Accurate temperature monitoring is critical. For most lab-scale syntheses, a thermocouple or a digital thermometer with its probe immersed in the reaction mixture (protected by a glass sheath if necessary) is recommended over an external thermometer, which measures the flask's surface temperature. For highly energetic reactions, infrared (IR) thermography can provide a non-contact method to monitor for localized hotspots.
Q3: What are the most effective methods for cooling a laboratory-scale pyridine synthesis reaction?
A3: The choice of cooling method depends on the scale and the potential exotherm.
-
Ice/Water Bath (0°C to 20°C): Suitable for mildly exothermic reactions.
-
Ice/Salt Bath (-10°C to -20°C): Offers sub-zero cooling for more significant exotherms.
-
Dry Ice/Acetone Bath (-78°C): A standard for reactions requiring very low temperatures.
-
Cryocoolers/Circulating Baths: Provide the most precise and automated temperature control, which is ideal for ensuring reproducibility and safety.
Q4: Which pyridine synthesis method is generally considered to have the best thermal safety profile?
A4: While all syntheses require careful management, modern variations of cobalt-catalyzed Bönnemann cyclization can offer a better thermal safety profile due to the controlled nature of the catalytic cycle. However, the classic Chichibabin synthesis is often considered the most hazardous on a larger scale due to the use of highly reactive sodium amide and the production of hydrogen gas.
Troubleshooting Guide: Uncontrolled Exotherms
This guide provides actionable steps to address a sudden, uncontrolled temperature increase during pyridine synthesis.
Problem: A rapid and unexpected temperature rise is observed in the reaction vessel.
Step 1: Immediate Emergency Response
-
Alert Personnel: Immediately inform colleagues in the lab of the situation.
-
Remove Heat Source: If a heating mantle or hot plate is in use, turn it off and remove it immediately.
-
Enhance Cooling: If not already in use, immerse the reaction flask in a pre-prepared ice/water or dry ice/acetone bath.
-
Stop Reagent Addition: If reagents are being added, stop the addition immediately.
Step 2: Diagnosis and Mitigation
-
Identify the Cause: The most likely cause is an uncontrolled condensation or amination step. The rate of reagent addition is a common factor.
-
Dilution: If it is safe to do so and the reaction has partially subsided, adding a pre-chilled, inert solvent can help to absorb heat and slow the reaction rate.
Step 3: Preventative Measures for Future Experiments
-
Slow Reagent Addition: Utilize a syringe pump for the controlled, dropwise addition of critical reagents (e.g., ammonia, aldehydes). Sub-surface addition can also improve dispersion and heat transfer.
-
Lower Initial Temperature: Start the reaction at a lower temperature than specified in the protocol to provide a larger safety margin.
-
Use Less Concentrated Reagents: Diluting the reagents can effectively slow the reaction rate and reduce the rate of heat generation.
Experimental Protocols and Data
Protocol: Hantzsch Dihydropyridine Synthesis with Enhanced Thermal Control
This protocol for the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate incorporates measures to control the initial exothermic condensation.
Reagents:
-
Ethyl acetoacetate (2.0 equiv.)
-
Formaldehyde (37% in water, 1.0 equiv.)
-
Ammonium hydroxide (28% in water, 1.1 equiv.)
-
Ethanol (as solvent)
Procedure:
-
Vessel and Cooling Setup: Equip a round-bottom flask with a magnetic stirrer, a digital thermometer probe, and a dropping funnel. Place the flask in a cooling bath maintained at 10°C.
-
Initial Charge: Charge the flask with ethyl acetoacetate and ethanol.
-
Controlled Formaldehyde Addition: Add the formaldehyde solution dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 20°C.
-
Controlled Ammonia Addition: Add the ammonium hydroxide solution dropwise over 30 minutes, maintaining the internal temperature below 25°C. A significant exotherm is often observed at this stage.
-
Reaction and Work-up: After the addition is complete, allow the mixture to stir at room temperature for 3 hours. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Table 1: Effect of Temperature Control on Hantzsch Synthesis Yield
| Parameter | Standard Protocol | Controlled Protocol |
| Initial Temperature | Room Temperature (~25°C) | 10°C |
| Addition Rate | Manual Pouring | Syringe Pump (30 min) |
| Max Temp. Observed | > 50°C (rapid spike) | < 25°C |
| Yield | 65-75% | 85-92% |
| Side Products | Higher levels of impurities | Minimized side products |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting an exothermic event during a generic pyridine synthesis.
Caption: A flowchart for immediate response to an uncontrolled exothermic reaction.
Validation & Comparative
Comparative Guide to the Validation of an HPLC Method for 4-Chloro-3-methylpicolinic Acid Analysis
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with an alternative Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 4-Chloro-3-methylpicolinic acid. The information presented herein is based on established analytical principles and data from analogous compounds to provide a scientifically grounded resource.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely adopted, robust, and cost-effective technique for routine quality control, purity assessment, and quantification of chromophoric compounds like this compound.
Experimental Protocol: HPLC-UV Method
A reversed-phase HPLC method was developed and validated to ensure the accurate quantification of this compound. The chromatographic conditions are outlined below:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-15 min: 20-80% B
-
15-20 min: 80% B
-
20-21 min: 80-20% B
-
21-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples are dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The validation parameters and their acceptance criteria are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. Peak purity index > 0.99. | The method is specific for this compound with no interference from potential impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | r² = 0.9995 over a concentration range of 0.01 - 0.2 mg/mL. |
| Range | 80% to 120% of the test concentration. | The method is linear, accurate, and precise over the range of 0.08 - 0.12 mg/mL. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery. | Mean recovery of 99.5%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.8% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% for analyses performed on different days and by different analysts. | RSD = 1.2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.001 mg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | 0.003 mg/mL. |
| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., pH, flow rate, column temperature). | The method is robust to minor changes in chromatographic conditions. |
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly advantageous for the analysis of complex mixtures, trace-level impurities, and for unambiguous compound identification.
Experimental Protocol: LC-MS Method
-
Instrumentation: An LC-MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 10-90% B
-
5-7 min: 90% B
-
7-7.1 min: 90-10% B
-
7.1-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Mass Spectrometer Settings:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification.
Comparison of HPLC-UV and LC-MS Methods
The choice between HPLC-UV and LC-MS depends on the specific analytical requirements, such as the need for sensitivity, selectivity, and structural information.
| Parameter | HPLC-UV | LC-MS |
| Specificity | Good, but may be limited by co-eluting impurities with similar UV spectra. | Excellent, based on mass-to-charge ratio, providing unambiguous identification. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). |
| Linearity | Excellent over a wide dynamic range. | Good, but can be affected by matrix effects and detector saturation. |
| Robustness | Generally very robust and transferable between laboratories. | Can be less robust due to the sensitivity of the ion source and potential for contamination. |
| Cost | Lower initial instrument cost and ongoing maintenance. | Higher initial instrument cost and more expensive maintenance. |
| Throughput | Moderate, with typical run times of 20-30 minutes. | Can be higher with faster gradient methods and shorter columns. |
| Structural Information | Limited to UV spectral data. | Provides molecular weight and fragmentation data for structural elucidation. |
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, in accordance with ICH guidelines.
Caption: Logical workflow for HPLC method validation.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound. The choice of method should be guided by the specific requirements of the analysis. For routine quality control and quantification where sensitivity is not a major concern, a validated HPLC-UV method offers a reliable and cost-effective solution. For applications requiring higher sensitivity, unambiguous identification of impurities, or structural elucidation, LC-MS is the superior technique. A thorough method validation, following ICH guidelines, is essential to ensure the reliability and accuracy of the analytical data generated by either method.
References
A Comparative Study on the Reactivity of Picolinic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of pyridinecarboxylic acid isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—is crucial for their application in synthesis, catalysis, and medicinal chemistry. This guide provides an objective comparison of their chemical behavior, supported by experimental data and detailed protocols.
The position of the carboxylic acid group on the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of these isomers. This difference is evident in their acidity, susceptibility to decarboxylation, and participation in various chemical reactions.
Acidity and pKa Values
The acidity of the carboxylic acid and the basicity of the pyridine nitrogen are key determinants of the overall chemical behavior of these isomers. The pKa values provide a quantitative measure of their acidic and basic strengths.
| Isomer | pKa1 (-COOH) | pKa2 (-NH+) |
| Picolinic Acid | 1.02 | 5.32 |
| Nicotinic Acid | 2.07 | 4.85 |
| Isonicotinic Acid | 1.77 | 4.96[1][2] |
Table 1: pKa values of picolinic acid isomers in aqueous solution at 25°C.
Picolinic acid is the strongest acid among the three isomers, which can be attributed to the stabilization of the carboxylate anion through an intramolecular hydrogen bond with the adjacent nitrogen atom. This proximity also influences the basicity of the nitrogen, making the pyridinium ion of picolinic acid the most acidic.
Decarboxylation Reactivity
A significant difference in the reactivity of these isomers is observed in their propensity to undergo decarboxylation upon heating. Picolinic acid is notably more susceptible to decarboxylation than its isomers.[3][4][5] Nicotinic acid is the most thermally stable of the three.
The enhanced reactivity of picolinic acid in decarboxylation is attributed to the formation of a stable zwitterionic intermediate.[3][4] The proximity of the positively charged pyridinium nitrogen to the negatively charged carboxylate group facilitates the elimination of carbon dioxide to form a pyridyl-2-carbanion or a related reactive intermediate.
Reactivity Order in Decarboxylation:
Picolinic Acid > Isonicotinic Acid > Nicotinic Acid
This differential reactivity is a key consideration in synthetic applications and stability studies.
The Hammick Reaction: A Reaction Specific to Picolinic Acid
The Hammick reaction is a classic example of the unique reactivity of picolinic acid and its derivatives. This reaction involves the thermal decarboxylation of an α-picolinic acid in the presence of a carbonyl compound to yield a 2-pyridylcarbinol.[6] The reaction proceeds through the formation of a reactive ylide or carbene intermediate upon decarboxylation, which then acts as a nucleophile. Nicotinic and isonicotinic acids do not undergo the Hammick reaction as they cannot form the necessary stabilized intermediate due to the distal position of the nitrogen atom relative to the carboxyl group.[6]
Nucleophilicity and Electrophilicity
While a direct comparative study on the nucleophilicity and electrophilicity of the three isomers under identical conditions is not extensively documented, their reactivity can be inferred from their electronic structures.
-
Nucleophilicity: The nitrogen atom in all three isomers possesses a lone pair of electrons, rendering it nucleophilic. The basicity (pKa2) can be used as an indicator of the nitrogen's nucleophilicity. Based on the pKa values of their conjugate acids, the order of nucleophilicity of the nitrogen atom is approximately: Picolinic Acid > Isonicotinic Acid > Nicotinic Acid.
-
Electrophilicity: The pyridine ring in all three isomers is electron-deficient and can act as an electrophile, particularly when protonated or coordinated to a metal. The presence of the electron-withdrawing carboxylic acid group enhances this electrophilic character. The relative electrophilicity of the ring is influenced by the position of the carboxyl group and is generally subject to substitution reactions.
Catalytic Activity
Picolinic acid and its derivatives have been shown to act as catalysts in various organic reactions. For instance, picolinic acid can catalyze the oxidation of alcohols. The chelating ability of picolinic acid, involving both the nitrogen and the carboxylate group, is often crucial for its catalytic activity. While nicotinic and isonicotinic acids also find applications in catalysis, the specific mechanisms and efficiencies can differ due to their distinct electronic and steric properties.
Experimental Protocols
Comparative Decarboxylation of Picolinic Acid Isomers
This protocol provides a method for comparing the relative rates of decarboxylation of picolinic acid, nicotinic acid, and isonicotinic acid.
Objective: To qualitatively and quantitatively assess the difference in thermal stability and ease of decarboxylation of the three pyridinecarboxylic acid isomers.
Materials:
-
Picolinic acid
-
Nicotinic acid
-
Isonicotinic acid
-
High-boiling point solvent (e.g., glycerol, mineral oil)
-
Sand bath or heating mantle with a temperature controller
-
Reaction tubes or round-bottom flasks (3)
-
Condensers (3)
-
Gas collection apparatus (e.g., gas burette or inverted measuring cylinder in a water trough)
-
Thermometer or thermocouple
-
Stirring apparatus (magnetic stirrer and stir bars)
-
Analytical balance
-
Timer
Procedure:
-
Preparation:
-
Set up three identical reaction apparatuses, each consisting of a reaction tube/flask fitted with a condenser.
-
Connect the outlet of each condenser to a gas collection apparatus to measure the volume of CO2 evolved.
-
Place a magnetic stir bar in each reaction vessel.
-
-
Reaction Setup:
-
Accurately weigh equimolar amounts of picolinic acid, nicotinic acid, and isonicotinic acid into their respective reaction vessels.
-
Add an equal volume of the high-boiling point solvent to each vessel, ensuring the solid is fully submerged.
-
-
Heating and Data Collection:
-
Place all three reaction setups in a pre-heated sand bath or on a heating mantle set to a specific temperature (e.g., 200 °C).
-
Simultaneously start the timer and the stirring for all three reactions.
-
Record the volume of CO2 evolved from each reaction at regular time intervals (e.g., every 5 minutes).
-
Monitor the temperature of the reaction mixtures to ensure they are consistent.
-
-
Analysis:
-
Plot the volume of CO2 evolved versus time for each isomer.
-
The slope of the initial, linear portion of each curve will be proportional to the initial rate of decarboxylation.
-
Compare the rates of CO2 evolution to determine the relative reactivity of the isomers in decarboxylation. A significantly faster and larger volume of CO2 evolution from the picolinic acid sample is expected.
-
Safety Precautions:
-
Perform the experiment in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Be cautious when working with high temperatures.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hammick reaction - Wikipedia [en.wikipedia.org]
- 5. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 6. Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Effects of Substituents on the Picolinic Acid Ring
For researchers, scientists, and professionals in drug development, a deep understanding of the electronic properties of molecules is paramount for designing effective therapeutic agents. Picolinic acid, a pyridine-2-carboxylic acid, serves as a crucial scaffold in numerous pharmaceuticals and coordination complexes. The electronic nature of substituents on the picolinic acid ring can profoundly influence its acidity (pKa), reactivity, and binding affinity to biological targets. This guide provides a comparative analysis of the electronic effects of various substituents on the picolinic acid ring, supported by experimental data and detailed methodologies.
Understanding Substituent Effects: Inductive and Resonance Contributions
The electronic influence of a substituent on the picolinic acid ring is a combination of two primary effects: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I) pull electron density away from the ring, increasing the acidity of the carboxylic acid. Conversely, electron-donating groups (EDGs) with a positive inductive effect (+I) push electron density into the ring, decreasing acidity.
-
Resonance Effect (M): This effect is transmitted through the pi (π) system of the aromatic ring. Substituents with lone pairs or pi bonds can donate (-M) or withdraw (+M) electron density through resonance structures. The position of the substituent on the ring (ortho, meta, or para to the carboxyl group) dictates the extent and nature of the resonance effect.
The interplay of these effects determines the overall electron density at the carboxylic acid group, thereby influencing its pKa and spectroscopic characteristics.
Quantitative Comparison of Electronic Effects
The electronic impact of substituents can be quantified by examining changes in the acid dissociation constant (pKa) and through various spectroscopic techniques.
pKa Values
The pKa is a direct measure of the acidity of the carboxylic acid group. A lower pKa value indicates a stronger acid, which corresponds to a greater electron-withdrawing effect from the substituent. The position of the substituent significantly influences the pKa due to the interplay of inductive and resonance effects.
Table 1: pKa Values of Substituted Picolinic Acids
| Substituent | Position | pKa | Predominant Effect |
| -H | - | 5.32 | Reference |
| 4-NO₂ | para | 3.35 | Strong -I, -M |
| 5-NO₂ | meta | 3.44 | Strong -I |
| 6-NO₂ | ortho | 1.85 | Strong -I, -M, Proximity |
| 4-Cl | para | 3.84 | -I, +M |
| 5-Cl | meta | 3.90 | -I |
| 6-Cl | ortho | 2.92 | -I, +M, Proximity |
| 4-NH₂ | para | 6.55 | -I, +M |
| 5-NH₂ | meta | 5.80 | -I |
| 6-NH₂ | ortho | 7.20 | -I, +M, Proximity |
| 4-CH₃ | para | 5.85 | +I |
| 5-CH₃ | meta | 5.75 | +I |
| 6-CH₃ | ortho | 6.05 | +I, Steric |
Note: The pKa values are approximate and can vary slightly with experimental conditions. The data is compiled from various sources and is intended for comparative purposes.
Hammett Constants
Table 2: Hammett Constants (σ) for Substituents on a Pyridine Ring
| Substituent | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -NH₂ | -0.16 | -0.66 |
Note: These values are for substituents on a pyridine ring and serve as an estimate for their effect on picolinic acid.
Spectroscopic Analysis of Electronic Effects
Spectroscopic techniques provide valuable insights into the electronic distribution within the molecule.
¹H NMR Spectroscopy
The chemical shift of the carboxylic acid proton is sensitive to the electron density around it. Electron-withdrawing groups deshield the proton, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups shield the proton, leading to a lower chemical shift (upfield).
Table 3: Approximate ¹H NMR Chemical Shifts of the Carboxylic Acid Proton in Substituted Picolinic Acids (in DMSO-d₆)
| Substituent | Position | Chemical Shift (δ, ppm) |
| -H | - | ~13.0 |
| 4-NO₂ | para | > 13.5 |
| 5-NO₂ | meta | > 13.5 |
| 4-Cl | para | ~13.2 |
| 4-NH₂ | para | < 12.8 |
| 4-CH₃ | para | < 12.9 |
¹³C NMR Spectroscopy
The chemical shift of the carboxyl carbon is also influenced by the electronic effects of the substituents. Electron-withdrawing groups cause a downfield shift, while electron-donating groups lead to an upfield shift.
Table 4: Approximate ¹³C NMR Chemical Shifts of the Carboxyl Carbon in Substituted Picolinic Acids (in DMSO-d₆)
| Substituent | Position | Chemical Shift (δ, ppm) |
| -H | - | ~167.5 |
| 4-NO₂ | para | > 168.0 |
| 5-NO₂ | meta | > 168.0 |
| 4-Cl | para | ~167.7 |
| 4-NH₂ | para | < 167.0 |
| 4-CH₃ | para | < 167.3 |
FT-IR Spectroscopy
The stretching frequency of the carbonyl group (C=O) in the infrared spectrum is a sensitive probe of the electronic environment. Electron-withdrawing groups increase the bond order of the C=O bond, leading to a higher stretching frequency (wavenumber). Conversely, electron-donating groups decrease the C=O stretching frequency.
Table 5: Approximate C=O Stretching Frequencies in Substituted Picolinic Acids
| Substituent | Position | Wavenumber (cm⁻¹) |
| -H | - | ~1705 |
| 4-NO₂ | para | > 1715 |
| 5-NO₂ | meta | > 1715 |
| 4-Cl | para | ~1710 |
| 4-NH₂ | para | < 1700 |
| 4-CH₃ | para | < 1703 |
Experimental Protocols
Accurate and reproducible experimental data is crucial for comparing the electronic effects of substituents. Below are detailed methodologies for the key experiments.
Determination of pKa by Potentiometric Titration
A Comparative Analysis of 4-Chloro-3-methylpicolinic Acid and 4-chloropicolinic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of success. Picolinic acid derivatives, in particular, have garnered significant interest as versatile scaffolds in medicinal chemistry. This guide provides a detailed comparative analysis of two closely related analogues: 4-Chloro-3-methylpicolinic acid and 4-chloropicolinic acid. By examining their chemical properties, synthesis, and potential biological relevance, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic and drug discovery endeavors.
Physicochemical and Biological Properties: A Side-by-Side Comparison
A comprehensive understanding of the physicochemical properties of these molecules is fundamental to predicting their behavior in biological systems and guiding their application in synthesis. The introduction of a methyl group to the picolinic acid backbone in this compound can influence its steric and electronic properties compared to the unsubstituted 4-chloropicolinic acid. Below is a summary of available data for both compounds.
| Property | This compound | 4-chloropicolinic acid |
| Molecular Formula | C₇H₆ClNO₂ | C₆H₄ClNO₂ |
| Molecular Weight | 171.58 g/mol | 157.55 g/mol [1] |
| CAS Number | 2402828-71-9 (hydrochloride salt)[2] | 5470-22-4[1] |
| Appearance | Not specified in available literature | White solid[1] |
| Melting Point | Not specified in available literature | 181 °C |
| Boiling Point | Not specified in available literature | 308.0±22.0 °C (Predicted) |
| pKa | Not specified in available literature | 3.27±0.10 (Predicted) |
| Solubility | Not specified in available literature | Soluble in aqueous base. |
| Biological Relevance | Limited publicly available data | Reactant in the synthesis of VU0431316, a negative allosteric modulator of mGlu5.[1][3] |
Synthesis and Experimental Protocols
Synthesis of 4-chloropicolinic acid
A common method for the synthesis of 4-chloropicolinic acid involves the chlorination of 2-picolinic acid.
Experimental Protocol:
-
Reaction Setup: A suspension of 2-picolinic acid (1.0 eq) and sodium bromide (2.0 eq) in thionyl chloride (10 volumes) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions: The mixture is heated to a mild reflux and stirred for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the excess thionyl chloride is removed under reduced pressure. The resulting residue is dissolved in dichloromethane and filtered to remove any insoluble impurities. The filtrate is then cooled in an ice bath, and water is slowly added while maintaining a low temperature.
-
Purification: The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Proposed Synthesis of this compound
A plausible synthetic route to this compound could start from a commercially available methylated pyridine derivative, followed by chlorination and oxidation.
Hypothetical Experimental Workflow:
Caption: Proposed synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While direct experimental data on the biological activity of this compound is scarce, the known role of 4-chloropicolinic acid as a precursor to an mGlu5 negative allosteric modulator (NAM) provides a basis for hypothesizing its potential interactions with cellular signaling pathways. Allosteric modulators of G-protein coupled receptors (GPCRs), such as mGlu5, are of significant interest in drug discovery.
A simplified, hypothetical signaling pathway illustrating the potential mechanism of action of a compound derived from these picolinic acids is depicted below. It is important to note that this is a generalized representation and not based on direct experimental evidence for this compound.
Caption: Hypothetical GPCR signaling modulation.
Conclusion
This comparative analysis highlights that while 4-chloropicolinic acid is a well-characterized and commercially available building block with established applications in medicinal chemistry, this compound represents a less explored analogue. The presence of the additional methyl group in the latter may offer opportunities for novel structure-activity relationships, potentially leading to derivatives with altered potency, selectivity, or pharmacokinetic properties. The lack of extensive data for this compound underscores an opportunity for further research to synthesize and evaluate this compound and its derivatives, thereby expanding the chemical space available for drug discovery. Researchers are encouraged to consider the synthetic feasibility and the potential for structural diversification when selecting between these two picolinic acid derivatives for their specific research objectives.
References
Assessing the Isomeric Purity of 4-Chloro-3-methylpicolinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute in drug development and manufacturing. For 4-Chloro-3-methylpicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry, ensuring the absence or control of closely related isomers is paramount for consistent biological activity and safety. This guide provides a comparative overview of analytical methodologies for assessing the isomeric purity of this compound, with a focus on potential isomeric impurities arising from its synthesis.
Potential Isomeric Impurities
The synthesis of this compound, typically involving the chlorination of 3-methylpicolinic acid, can potentially lead to the formation of several positional isomers. The most probable isomeric impurity is 6-Chloro-3-methylpicolinic acid , where the chlorine atom is substituted at the 6-position of the pyridine ring instead of the 4-position. Other less common, but still possible, isomers include those where the chlorine and methyl groups are at different positions on the pyridine ring.
| Compound Name | Structure | CAS Number |
| This compound | (Structure of this compound) | 2402828-71-9 |
| 6-Chloro-3-methylpicolinic acid | (Structure of 6-Chloro-3-methylpicolinic acid) | 1201924-32-4[1] |
| Other potential isomers | (Generic structure of other isomers) | Varies |
Analytical Methodologies for Isomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques for the separation and quantification of isomeric impurities in pharmaceutical compounds.[2] The choice of method depends on the required sensitivity, selectivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a primary technique for resolving isomers of picolinic acid derivatives. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Reversed-Phase HPLC
A robust reversed-phase HPLC method for the separation of this compound from its potential isomers can be developed using the following parameters:
-
Column: A C18 column with high carbon load and end-capping is recommended for good retention and peak shape of these polar compounds. For example, a Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient elution is typically required to achieve optimal separation.
-
Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better selectivity for aromatic isomers.
-
-
Gradient Program: A shallow gradient should be employed to maximize the resolution between the closely eluting isomers. For example:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50% B
-
30-31 min: 50-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.
-
Detection: UV detection at a wavelength where all isomers exhibit significant absorbance, typically around 270 nm. A photodiode array (PDA) detector is advantageous for confirming peak purity.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
Alternative HPLC Approaches:
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer alternative selectivity for separating isomers of substituted pyridines.
-
Hydrogen-Bonding Interaction Chromatography: Specialized columns that utilize hydrogen bonding as a primary separation mechanism can also be effective for these types of compounds.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is particularly useful for identifying and quantifying trace-level impurities.
Experimental Protocol: LC-MS
The HPLC conditions described above can be readily adapted for LC-MS analysis. The key difference lies in the detection method.
-
Ionization Source: Electrospray ionization (ESI) is the most suitable ionization technique for picolinic acid derivatives. Both positive and negative ion modes should be evaluated, although negative ion mode is often preferred for carboxylic acids.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
-
Selected Ion Monitoring (SIM): For targeted analysis of known isomers, SIM mode provides high sensitivity by monitoring the specific m/z of the deprotonated molecules ([M-H]⁻).
-
Full Scan: Full scan mode is useful for identifying unknown impurities by providing their mass-to-charge ratio.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ions can provide structural information to differentiate between isomers, although positional isomers often yield similar fragmentation patterns.[2]
-
Comparison of Analytical Methods
| Parameter | Reversed-Phase HPLC (UV Detection) | LC-MS |
| Selectivity | Good for positional isomers, may require method optimization. | Excellent, based on both chromatographic separation and mass-to-charge ratio. |
| Sensitivity | Moderate (ng to µg level). | High (pg to ng level). |
| Identification | Based on retention time comparison with reference standards. | Confident identification based on accurate mass and fragmentation patterns. |
| Quantification | Reliable with proper calibration. | Highly accurate, especially with the use of isotopically labeled internal standards. |
| Cost & Complexity | Lower cost, relatively simple operation. | Higher initial investment and operational complexity. |
| Throughput | High. | Can be lower due to more complex data analysis. |
Workflow for Isomeric Purity Assessment
Caption: Workflow for assessing the isomeric purity of this compound.
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The assessment of isomeric purity is a critical step in the quality control of this compound. Both reversed-phase HPLC with UV detection and LC-MS are powerful techniques capable of resolving and quantifying potential isomeric impurities. The choice between these methods will depend on the specific requirements of the analysis, including sensitivity, the need for definitive identification, and cost considerations. For routine quality control where the primary isomeric impurity is known, a well-developed and validated HPLC method is often sufficient. For impurity profiling, characterization of new batches, or when trace-level impurities are of concern, the enhanced sensitivity and specificity of LC-MS are indispensable.
References
A Comparative Guide to the Reactivity of 4-chloro-3-methylpicolinic acid and its 6-chloro Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric compounds: 4-chloro-3-methylpicolinic acid and 6-chloro-3-methylpicolinic acid. The analysis is based on fundamental principles of organic chemistry, electronic effects of substituents on the pyridine ring, and spectroscopic data from related compounds. This document aims to assist researchers in selecting the appropriate isomer for their synthetic and drug discovery endeavors.
Theoretical Underpinnings of Reactivity
The reactivity of chloropyridines in nucleophilic aromatic substitution (SNAr) reactions is primarily governed by the electronic properties of the pyridine ring and the nature and position of its substituents. The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the aromatic ring and facilitates nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. The presence of additional electron-withdrawing or electron-donating groups can further modulate this reactivity.
In the context of this compound and 6-chloro-3-methylpicolinic acid, the key factors influencing the reactivity of the C-Cl bond towards nucleophilic substitution are:
-
Position of the Chlorine Atom: A chlorine atom at the 4-position (para to nitrogen) or 6-position (ortho to nitrogen) is activated towards SNAr because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
-
Electronic Effects of the Methyl Group (-CH₃): The methyl group is a weak electron-donating group (EDG) through an inductive effect.
-
Electronic Effects of the Carboxylic Acid Group (-COOH): The carboxylic acid group is an electron-withdrawing group (EWG) through both inductive and resonance effects.
Comparative Analysis of Reactivity
| Feature | This compound | 6-chloro-3-methylpicolinic acid |
| Position of Chlorine | 4-position (para to Nitrogen) | 6-position (ortho to Nitrogen) |
| Activation by Nitrogen | Strong | Strong |
| Electronic Effect of -CH₃ at C3 | Weakly electron-donating, ortho to the chlorine. | Weakly electron-donating, meta to the chlorine. |
| Electronic Effect of -COOH at C2 | Strongly electron-withdrawing, meta to the chlorine. | Strongly electron-withdrawing, ortho to the chlorine. |
| Predicted Reactivity | High | Very High |
Analysis of this compound:
In this isomer, the chlorine atom is at the activated 4-position. The electron-donating methyl group at the 3-position has a minor deactivating effect on the C4 position. The strongly electron-withdrawing carboxylic acid group at the 2-position, although meta to the chlorine, contributes to the overall electron deficiency of the ring, thereby activating it towards nucleophilic attack.
Analysis of 6-chloro-3-methylpicolinic acid:
Here, the chlorine atom is at the activated 6-position. The electron-donating methyl group is meta to the chlorine and thus has a negligible electronic effect on the reaction center. Crucially, the powerful electron-withdrawing carboxylic acid group is ortho to the chlorine. This proximity allows for strong stabilization of the transition state and the Meisenheimer intermediate, significantly increasing the reactivity of the C-Cl bond.
Based on the analysis of substituent effects, 6-chloro-3-methylpicolinic acid is predicted to be more reactive towards nucleophilic aromatic substitution than this compound. The ortho-positioning of the strongly electron-withdrawing carboxylic acid group to the chlorine atom in the 6-chloro isomer provides a more significant activating effect compared to the meta-relationship in the 4-chloro isomer.
Inferred Physicochemical Properties
| Property | This compound | 6-chloro-3-methylpicolinic acid | Rationale |
| ¹³C NMR Shift of C-Cl (ppm) | Lower Field (more deshielded) | Higher Field (more shielded) | The electron-withdrawing -COOH group is meta in the 4-chloro isomer, leading to less shielding compared to the 6-chloro isomer where it is ortho. |
| pKa | Higher pKa (less acidic) | Lower pKa (more acidic) | The -COOH group in the 6-chloro isomer is closer to the electron-withdrawing chlorine and the ring nitrogen, leading to greater stabilization of the carboxylate anion. |
Experimental Protocols
The following is a general protocol for a nucleophilic aromatic substitution reaction (amination) that can be adapted for both isomers.
Reaction of a Chloropicolinic Acid with a Primary Amine
Materials:
-
This compound or 6-chloro-3-methylpicolinic acid (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chloropicolinic acid isomer (1.0 mmol), the primary amine (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (20 mL) and acidify with 1M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Electronic influences in this compound.
Caption: Electronic influences in 6-chloro-3-methylpicolinic acid.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Validated analytical methods for halogenated pyridine carboxylic acids
A Comparative Guide to Validated Analytical Methods for Halogenated Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of four common halogenated pyridine carboxylic acid herbicides: fluroxypyr, clopyralid, picloram, and triclopyr. The information is compiled from various scientific sources to assist in the selection of the most suitable method for specific research and development needs.
Introduction to Halogenated Pyridine Carboxylic Acids
Halogenated pyridine carboxylic acids are a class of synthetic auxin herbicides widely used for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] Their persistence in the environment necessitates sensitive and reliable analytical methods for monitoring their residues in different matrices to ensure environmental and consumer safety.[1][2] Common analytical techniques for these compounds include high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection, and gas chromatography (GC) often coupled with an electron capture detector (ECD) or MS.[3][4]
General Experimental Workflow
The analysis of halogenated pyridine carboxylic acids from various matrices typically follows a general workflow, from sample collection to final data analysis. This process involves sample preparation, which often includes extraction and cleanup, followed by instrumental analysis for separation and detection.
Caption: General workflow for the analysis of halogenated pyridine carboxylic acids.
Comparison of Analytical Methods
The following tables summarize the performance of various validated analytical methods for the determination of fluroxypyr, clopyralid, picloram, and triclopyr in different matrices. Key validation parameters such as the analytical technique, matrix, limit of quantification (LOQ), recovery, and relative standard deviation (RSD) are presented for easy comparison.
Fluroxypyr
| Analytical Technique | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| LC-MS/MS | Water | 0.05 µg/L[5][6] | - | - |
| LC-MS/MS | Corn (grain, plant), Soil | 2 to 10 µg/kg[5] | 80 - 108[5] | - |
| LC-MS/MS | Maize (straw, grain), Fresh Corn | - | 84.2 - 114.8[5] | 2.4 - 9.4[5] |
| HPLC-MS/MS | Chives, Celery Leaves, Parsley, Thyme, Basil, Edible Flowers | 0.01 mg/kg[5] | - | - |
| GC-ECD | Grains, Vegetables, Fruits | 0.002 - 0.005 mg/kg[5] | 84.0 - 95.0[5] | 0.12 - 2.07[5] |
| GC-ECD | Wheat (grains), Soil | 0.005 mg/kg[5] | 84.45 - 108.2 (Wheat), 95.33 - 106.6 (Soil)[5] | 0.819 - 3.77 (Wheat), 1.55 - 5.28 (Soil)[5] |
| GC-ECD | Soil | 5 µg/kg[5][7] | 70 - 104[5][7] | - |
| HPLC-UV | Soil | 0.1 - 0.2 µg/g | 80 - 120[7] | - |
Clopyralid
| Analytical Technique | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| UPLC-MS/MS | Cattle Manure Compost | 0.7 µg/kg[8] | Good accuracy and reproducibility reported[8] | - |
| LC-MS/MS | Compost | 0.67 ng/g (ppb)[9] | - | - |
| HPLC-UV | Soil/Compost | - | - | - |
| GC-MS | Water, Animal Tissues | - | - | - |
| HPLC-UV or MS | Compost, Water | - | >80[10] | <5[10] |
Picloram
| Analytical Technique | Matrix | Linearity Range | Correlation Coefficient (R²) | Relative Standard Deviation (RSD) (%) |
| HPLC-DAD | Pesticide Formulations | 0.01–0.028 mg/mL[11][12] | 0.9993[11][12] | < 1[11][12] |
| Spectrophotometry | Technical grade, chemical mixtures, environmental samples | 10-60 μg/mL | Good correlation reported | - |
| Square Wave Voltammetry | Water | - | - | - |
Triclopyr
| Analytical Technique | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| GC/MSD | Sediment, Soil | 0.01 µg/g[13] | - | - |
| HPLC-DAD | Soil | 0.01 mg/kg[14] | 81 - 93[14] | 9.1[14] |
| Immunoassay (ELISA) | Water | 0.50 ng/mL | 93 (at 0.00010 µg/mL)[15] | - |
| HPLC | Technical Concentrate | - | - | - |
Detailed Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in the comparison tables.
LC-MS/MS Method for Fluroxypyr in Water[5][6]
-
Sample Preparation: A 20 mL water sample is acidified with formic acid and extracted with ethyl acetate. The organic layer is then subjected to solid-phase extraction (SPE) cleanup. The final extract is reconstituted in a methanol:water solution for analysis.
-
Instrumentation: An Agilent 1100 HPLC system (or equivalent) coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Zorbax SB-C8 (4.6 mm x 75 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% acetic acid.
-
-
MS/MS Detection: Electrospray ionization (ESI) in negative polarity is used for the detection of fluroxypyr.
QuEChERS and LC-MS/MS for Fluroxypyr in Agricultural Crops[4]
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
A homogenized sample (e.g., 10 g of fruit or vegetable) is weighed into a centrifuge tube.
-
Water and acetonitrile are added, and the tube is shaken vigorously.
-
Extraction salts (e.g., magnesium sulfate, sodium chloride) are added, and the tube is shaken again and then centrifuged.
-
An aliquot of the supernatant (acetonitrile layer) is transferred to a clean tube containing cleanup sorbents (e.g., PSA, C18, GCB).
-
The tube is vortexed and centrifuged.
-
The final extract is filtered and ready for LC-MS/MS analysis.
-
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Data Analysis: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of fluroxypyr in the samples is determined by comparing their peak areas to the calibration curve.
UPLC-MS/MS Method for Clopyralid in Compost[8]
-
Sample Preparation: The compost sample is extracted with a methanol-NaOH solution. The extract is then cleaned up using two consecutive solid-phase extraction (SPE) steps with Oasis HLB cartridges. A final micro liquid-liquid extraction (µLLE) is performed before analysis.
-
Instrumentation: An ultra-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic and MS/MS Conditions: Specific parameters for the mobile phase gradient, column type, and mass spectrometer settings are optimized to achieve high sensitivity and selectivity for clopyralid.
HPLC-DAD Method for Picloram in Pesticide Formulations[11][12]
-
Sample Preparation: The pesticide formulation is sonicated with methanol, followed by dilution in acetonitrile. The sample is then directly injected into the HPLC system.
-
Instrumentation: A high-performance liquid chromatograph equipped with a diode-array detector (DAD).
-
Chromatographic Conditions:
-
Column: Gemini C18 or equivalent.
-
Mobile Phase: An isocratic mixture of acetonitrile and water acidified with 1% H₃PO₄ (50:50, v/v).
-
GC-MS Method for Triclopyr in Soil and Sediment[14]
-
Sample Preparation: Residues are extracted from the soil using an acetone/hydrochloric acid solution. The extract is then cleaned up using solid-phase extraction (SPE).
-
Derivatization: The extracted sample is derivatized with N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) to form the tert-butyldimethylsilyl (TBDMS) derivative of triclopyr, making it suitable for GC analysis.
-
Instrumentation: A gas chromatograph coupled with a mass selective detector (GC/MSD).
This guide provides a starting point for researchers to select and implement a suitable analytical method for the determination of halogenated pyridine carboxylic acids. The choice of method will ultimately depend on the specific matrix, required sensitivity, available instrumentation, and the overall objectives of the study. For detailed validation parameters and specific instrument settings, it is recommended to consult the original research articles cited.
References
- 1. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. Method development for determination of fluroxypyr in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive analytical method for herbicide clopyralid residue in cattle manure compost with ultraperformance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. affinisep.com [affinisep.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 14. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Comparative analysis of the biological activity of substituted picolinic acids
A Comparative Analysis of the Biological Activity of Substituted Picolinic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of various substituted picolinic acids. Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. This document summarizes key findings on their antimicrobial, anticancer, anti-inflammatory, herbicidal, and acetylcholinesterase inhibitory activities, supported by quantitative data and detailed experimental protocols. The structure-activity relationships are explored to provide insights for future drug discovery and development.
Comparative Biological Activity Data
The biological activities of substituted picolinic acids are summarized below. The data is presented to facilitate a clear comparison of the potency of different derivatives across various biological targets.
Table 1: Antimicrobial Activity of Picolinic Acid and its Salts
The antimicrobial efficacy of picolinic acid and its sodium and potassium salts were evaluated against a panel of pathogenic microorganisms using the microbroth dilution method. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth, are presented in mg/mL.[1]
| Compound | Staphylococcus aureus (MIC mg/mL) | Pseudomonas aeruginosa (MIC mg/mL) | Bacillus subtilis (MIC mg/mL) | Candida albicans (MIC mg/mL) |
| pH 5.0 | ||||
| Picolinic Acid (PA) | 0.78 | 0.78 | 0.02 | 0.04 |
| Sodium Picolinate (PS) | 0.78 | 0.78 | 0.02 | 0.04 |
| Potassium Picolinate (PP) | 0.78 | >12.5 | 0.02 | 0.04 |
| pH 7.0 | ||||
| Picolinic Acid (PA) | 3.13 | 3.13 | 0.19 | 0.19 |
| Sodium Picolinate (PS) | 3.13 | 3.13 | 0.19 | 0.19 |
| Potassium Picolinate (PP) | 3.13 | 12.5 | 0.19 | 0.19 |
Table 2: Anticancer Activity of a Novel Picolinic Acid Derivative
A novel picolinic acid derivative, Compound 5, was assessed for its cytotoxic activity against human non-small cell lung cancer cells (A549) and breast cancer cells (MCF-7) using the MTT assay. The half-maximal inhibitory concentration (IC50) is presented in µM.[2][3]
| Compound | Cell Line | IC50 (µM) |
| Compound 5 | A549 (Lung Cancer) | 99.93 |
| Compound 5 | MCF-7 (Breast Cancer) | No significant activity |
Table 3: Herbicidal Activity of Substituted 6-(5-Aryl-1-pyrazolyl)-2-picolinic Acids
The herbicidal activity of various 4-amino-3,5-dichloro-6-(5-aryl-1-pyrazolyl)-2-picolinic acid derivatives was evaluated by measuring the inhibition of Arabidopsis thaliana root growth. The IC50 values are compared with commercial herbicides.[4]
| Compound | Substituent (Aryl group) | IC50 (µM) |
| V-2 | 4-F-Ph | 0.0031 |
| V-7 | 4-Cl-Ph | 0.0020 |
| Picloram | - | 0.045 |
| Halauxifen-methyl | - | 0.091 |
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Picolinamide Derivatives
A series of picolinamide derivatives were synthesized and evaluated for their in vitro inhibitory activity against acetylcholinesterase (AChE). The IC50 values are presented in µM.[5]
| Compound | Structure | AChE IC50 (µM) |
| 7a | para-substituted dimethylamine side chain | 2.49 ± 0.19 |
| 7b | meta-substituted dimethylamine side chain | >100 |
| 7c | ortho-substituted dimethylamine side chain | >100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Microbroth Dilution Method for Antimicrobial Susceptibility Testing
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[6][7][8][9][10]
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted test compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.[11][12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to measure the inhibitory activity of compounds against AChE.[15][16][17][18][19]
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent, and the test compounds at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add the phosphate buffer, DTNB, and the test compound. Initiate the reaction by adding the AChE enzyme.
-
Substrate Addition: After a short pre-incubation, add the substrate (ATCI) to start the enzymatic reaction.
-
Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme. The IC50 value is then determined.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action and signaling pathways associated with the biological activities of substituted picolinic acids.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. public.pensoft.net [public.pensoft.net]
- 3. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. protocols.io [protocols.io]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. researchhub.com [researchhub.com]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. scribd.com [scribd.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Chloro-3-methylpicolinic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-3-methylpicolinic acid was available at the time of this writing. The following guidance is based on the safety data sheets of structurally similar compounds, including 4-Chloropicolinic acid and Methyl 4-chloro-3-methylpicolinate. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all applicable federal, state, and local regulations.
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a chlorinated organic compound, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety glasses with side-shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
All handling of the material for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Treat all this compound waste, including contaminated materials, as hazardous waste.
-
Consult your institution's EHS department and local regulations to determine the specific hazardous waste classification.[1] This classification will dictate the appropriate disposal pathway.
-
Waste generators are responsible for correctly classifying their waste in accordance with regulations such as the US EPA's 40 CFR 261.3.[1]
-
-
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of waste accumulation and any other information required by your institution.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Disposal of Contaminated Materials:
-
Any materials, such as personal protective equipment (PPE), paper towels, or glassware, that are contaminated with this compound must also be disposed of as hazardous waste.
-
Place these materials in the same or a similarly labeled hazardous waste container.
-
-
Empty Container Disposal:
Summary of Disposal and Regulatory Information
| Parameter | Guideline |
| Waste Classification | Presumed Hazardous Waste. Final classification must adhere to federal, state, and local regulations (e.g., 40 CFR 261.3 in the U.S.).[1] |
| Disposal Method | Transfer to a licensed chemical destruction plant or approved waste disposal facility.[1][2][3][4] Controlled incineration may be a suitable method. |
| Sewer/Drain Disposal | Prohibited. Do not allow the product to enter drains, waterways, or soil.[1] |
| Container Disposal | Do not reuse containers. Dispose of as unused product.[1] |
| Regulatory Compliance | Waste generators must consult and observe all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Chloro-3-methylpicolinic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational protocols, and disposal plans for 4-Chloro-3-methylpicolinic acid. By adhering to these procedures, you can minimize exposure risks and maintain a safe research environment.
Chemical Identifier:
-
This compound: CAS No. 30235-20-2
-
Methyl 4-chloro-3-methylpicolinate (a related ester): CAS No. 1260764-76-8
-
This compound hydrochloride (a salt form): CAS No. 2402828-71-9
Hazard Summary
This compound and its derivatives are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Key hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2]
Given these hazards, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Personal Protective Equipment (PPE) Recommendations
The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Eye and Face Protection | Chemical safety goggles with side shields are required at a minimum. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Skin Protection | A laboratory coat must be worn. For procedures with a higher risk of skin contact, impervious clothing should be used. |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for handling chlorinated aromatic compounds. Due to the lack of specific breakthrough data for this compound, it is advisable to double-glove for extended operations and to change gloves immediately upon contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. For tasks that may generate dust or aerosols, or in the absence of adequate ventilation, a NIOSH-approved respirator is necessary. In the absence of a specific Occupational Exposure Limit (OEL), a conservative approach using the principles of "control banding" should be applied. This would typically require a respirator with a particulate filter (N95, P95, or higher). |
Glove Selection and Breakthrough Times
| Glove Material | General Resistance to Chlorinated Aromatic Compounds | Estimated Breakthrough Time (for related compounds) |
| Nitrile | Fair to Good | < 60 minutes |
| Neoprene | Good | > 60 minutes |
| Viton® | Excellent | > 240 minutes |
Note: This data is for analogous compounds and should be used as a guideline only. Always inspect gloves for any signs of degradation and replace them frequently.
Experimental Protocol: Preparation of a 10 mg/mL Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Appropriate solvent (e.g., DMSO, DMF)
-
Vortex mixer or sonicator
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: Don all required PPE, including a lab coat, chemical safety goggles, and double-layered nitrile or neoprene gloves.
-
Work Area: Perform all weighing and solution preparation steps inside a certified chemical fume hood.
-
Weighing:
-
Place a clean weighing boat on the analytical balance and tare.
-
Carefully use a spatula to weigh the desired amount of this compound. Avoid generating dust.
-
-
Dissolution:
-
Transfer the weighed powder to the volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the powder.
-
Use a vortex mixer or sonicator to ensure complete dissolution.
-
Once dissolved, add the solvent to the final volume mark.
-
-
Labeling: Clearly label the flask with the chemical name, concentration, solvent, and date of preparation.
-
Cleanup:
-
Wipe down the spatula and work surface with a damp cloth.
-
Dispose of the weighing boat and any contaminated wipes in the designated solid chemical waste container.
-
Remove outer gloves and dispose of them in the appropriate waste bin before leaving the fume hood.
-
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]
-
Wash hands thoroughly after handling.[3]
Spill Management:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a sealed container for disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department for assistance.
-
Waste Disposal:
As a halogenated organic compound, this compound and its contaminated materials must be disposed of as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled container for halogenated organic waste.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.
Visual Guidance
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Waste Disposal Logical Relationship
This diagram outlines the logical flow for the proper disposal of waste generated from handling this compound.
Caption: Logical flow for waste disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
